molecular formula C10H10ClN3 B165016 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine CAS No. 126417-82-1

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Cat. No.: B165016
CAS No.: 126417-82-1
M. Wt: 207.66 g/mol
InChI Key: ZSFCXTGPGSAWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFCXTGPGSAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370669
Record name 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-82-1
Record name 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 126417-82-1

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential biological activities, and safety information for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound is a substituted pyrazole derivative. The pyrazole core is a well-known scaffold in medicinal chemistry, with numerous compounds containing this heterocycle exhibiting a wide range of biological activities.

Table 1: Compound Identification

IdentifierValue
CAS Number 126417-82-1[1]
IUPAC Name 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1]
Molecular Formula C₁₀H₁₀ClN₃[1]
Synonyms 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole, 5-(4-chlorophenyl)-2-methyl-2H-pyrazol-3-ylamine

Table 2: Physicochemical Properties

Note: The following data are computed properties from publicly available databases, as experimental data is limited.

PropertyValueSource
Molecular Weight 207.66 g/mol PubChem[1]
Monoisotopic Mass 207.0563250 DaPubChem[1]
XLogP3 2.2PubChem[1]
Polar Surface Area 43.8 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 1PubChem

Synthesis and Experimental Protocol

Proposed Experimental Protocol:

Reaction Scheme:

(4-Chlorophenyl)(oxo)acetonitrile + Methylhydrazine → this compound

Materials:

  • 3-(4-Chlorophenyl)-3-oxopropanenitrile (1 equivalent)

  • Methylhydrazine (1.1 equivalents)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-Chlorophenyl)-3-oxopropanenitrile in ethanol.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Subsequently, add methylhydrazine dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-(4-Chlorophenyl)-3-oxopropanenitrile 3-(4-Chlorophenyl)-3-oxopropanenitrile Condensation Condensation 3-(4-Chlorophenyl)-3-oxopropanenitrile->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Ethanol, Acetic Acid (cat.) Reflux Solvent_Removal Solvent Removal Condensation->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Specific biological activity and mechanism of action for this compound have not been detailed in the available scientific literature. However, the pyrazole scaffold is a prominent feature in many biologically active compounds. Structurally related molecules have demonstrated a wide array of pharmacological properties, suggesting potential areas for investigation for this compound.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties. For instance, some substituted pyrazoles have shown significant anti-inflammatory effects in preclinical models, comparable to standard drugs like diclofenac sodium.

  • Anticancer Activity: The pyrazole nucleus is a core component of several anticancer agents. Derivatives have been shown to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines, including colorectal carcinoma.

  • Antimicrobial and Antifungal Activity: Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

  • Kinase Inhibition: Substituted pyrazoles are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, some pyrazole-containing compounds are potent inhibitors of VEGFR-2 and CHK1.

  • Anticonvulsant Activity: Certain pyrazole derivatives have been investigated for their potential as anticonvulsant agents, showing protective effects in seizure models.

Given the diverse bioactivities of the pyrazole class, this compound represents a molecule of interest for further pharmacological screening.

Safety and Handling

Table 3: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably in a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with potential for further investigation, particularly in the realm of medicinal chemistry. While specific experimental data on its properties and biological activity are currently limited, its structural similarity to other biologically active pyrazoles suggests that it could be a valuable starting point for the development of new therapeutic agents. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its pharmacological profile. As with any chemical substance, appropriate safety precautions should be taken during handling and storage.

References

In-Depth Technical Guide: Physicochemical Properties and Biological Context of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known chemical and physical data, outlines a representative synthetic protocol, and explores its potential biological significance by illustrating its inhibitory action on key signaling pathways. The information is presented to support further research and development efforts involving this and related aminopyrazole scaffolds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The data, primarily sourced from computational models and available chemical databases, are summarized below.[1]

PropertyValueSource
IUPAC Name 3-(4-chlorophenyl)-1-methylpyrazol-5-aminePubChem[1]
CAS Number 126417-82-1PubChem[1]
Molecular Formula C₁₀H₁₀ClN₃PubChem[1]
Molecular Weight 207.66 g/mol PubChem[1]
Melting Point 150 °CChemical Supplier
Boiling Point Data not available-
XLogP3 2.2PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Exact Mass 207.0563250 DaPubChem (Computed)[1]
Topological Polar Surface Area 43.8 ŲPubChem (Computed)[1]
Solubility Data not available-
pKa Data not available-

Synthesis and Characterization

The synthesis of this compound can be achieved through the widely utilized condensation reaction between a β-ketonitrile and a substituted hydrazine.[2][3] This method is a versatile approach for the preparation of various 5-aminopyrazole derivatives.

General Experimental Protocol: Synthesis of 5-Aminopyrazoles

This protocol is a representative method for the synthesis of 5-aminopyrazoles and can be adapted for the specific synthesis of this compound. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[2][3]

Workflow for the Synthesis of 5-Aminopyrazoles

G cluster_reactants Reactants beta_ketonitrile β-Ketonitrile (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile) reaction_vessel Reaction Vessel beta_ketonitrile->reaction_vessel hydrazine Hydrazine Derivative (e.g., Methylhydrazine) hydrazine->reaction_vessel solvent Solvent (e.g., Ethanol) solvent->reaction_vessel intermediate Hydrazone Intermediate reaction_vessel->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization product 5-Aminopyrazole Product (this compound) cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Materials:

  • β-Ketonitrile (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile)

  • Hydrazine derivative (e.g., Methylhydrazine)

  • Solvent (e.g., Ethanol)

  • Acid or base catalyst (optional, depending on the specific reactants)

Procedure:

  • Dissolve the β-ketonitrile in the selected solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. The reaction can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

Aminopyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] Notably, compounds with a similar scaffold to this compound have been investigated as inhibitors of key protein kinases involved in cellular signaling, such as p38 Mitogen-Activated Protein Kinase (MAPK) and AKT (also known as Protein Kinase B).[5]

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[7][8][9] It is activated by various stimuli, including cytokines and environmental stressors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][10][11] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Aminopyrazole-based compounds have been identified as potent inhibitors of p38 MAPK, suggesting a therapeutic potential for this compound in conditions driven by p38 MAPK hyperactivity.

p38 MAPK Signaling Pathway and Potential Inhibition

G cluster_input Stimuli cluster_pathway Kinase Cascade cluster_downstream Downstream Effectors cluster_output Cellular Response stress Cellular Stress (UV, Osmotic Shock) mapkkk MAPKKK (ASK1, TAK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->mapkkk mapkk MKK3/6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates transcription_factors Transcription Factors (ATF2, MEF2C) p38->transcription_factors phosphorylates kinases Other Kinases (MK2, MSK1) p38->kinases phosphorylates inhibitor 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine inhibitor->p38 inflammation Inflammation transcription_factors->inflammation apoptosis Apoptosis transcription_factors->apoptosis cell_cycle Cell Cycle Arrest kinases->cell_cycle

Caption: Potential inhibition of the p38 MAPK pathway.

Inhibition of the AKT (PKB) Signaling Pathway

The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[12][13] Its hyperactivation is a common feature in many types of cancer, contributing to tumor growth and resistance to therapy.[14][15] The AKT family consists of three isoforms (AKT1, AKT2, and AKT3), with AKT2 being frequently implicated in cancer progression and metastasis.[14][16] Given that various heterocyclic compounds, including pyrazole derivatives, have been explored as AKT inhibitors, this compound may also exert its biological effects through the modulation of this pathway.

AKT Signaling Pathway and Potential Inhibition

G cluster_input Upstream Signals cluster_pathway Core Pathway cluster_downstream Downstream Effectors cluster_output Cellular Outcomes growth_factors Growth Factors (e.g., IGF-1, EGF) rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk activates pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits & activates akt AKT (AKT2) pip3->akt recruits pdk1->akt phosphorylates mtor mTOR akt->mtor activates gsk3b GSK3β akt->gsk3b inhibits bad Bad akt->bad inhibits inhibitor 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine inhibitor->akt growth Cell Growth mtor->growth proliferation Cell Proliferation gsk3b->proliferation (inhibition of inhibitor) survival Cell Survival bad->survival (inhibition of pro-apoptotic)

Caption: Potential inhibition of the AKT signaling pathway.

Conclusion

This compound is a compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery programs. The established synthetic routes for 5-aminopyrazoles provide a clear path for its preparation and the synthesis of related analogs. Based on the known biological activities of similar compounds, this molecule holds promise as a potential inhibitor of the p38 MAPK and AKT signaling pathways, which are implicated in a variety of diseases, including cancer and inflammatory disorders. This technical guide serves as a foundational resource to encourage and facilitate future research into the therapeutic potential of this and other aminopyrazole derivatives.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds.[1][2] Pyrazole derivatives have shown diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] This document outlines a plausible synthetic route, experimental protocols, and key characterization data for the target compound, intended for use by researchers and scientists in the field.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 126417-82-1[6][7]
Molecular Formula C₁₀H₁₀ClN₃[6][7]
Molecular Weight 207.66 g/mol [7]
Melting Point 150 °C[6]
Appearance White to off-white solidInferred
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)Inferred

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and effective method for constructing the pyrazole ring is via the condensation of a β-ketonitrile with a hydrazine derivative. The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Formation of β-Ketonitrile cluster_1 Step 2: Cyclization to Pyrazole 4-Chloroacetophenone 4-Chloroacetophenone Intermediate_1 3-(4-Chlorophenyl)-3-oxopropanenitrile 4-Chloroacetophenone->Intermediate_1 Condensation Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Intermediate_1 Base_Catalyst Base (e.g., NaOEt) Base_Catalyst->Intermediate_1 Target_Compound 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine Intermediate_1->Target_Compound Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Target_Compound Solvent_Heat Solvent (e.g., Ethanol) Heat Solvent_Heat->Target_Compound

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(4-Chlorophenyl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl cyanoacetate dropwise at 0-5 °C with constant stirring.

  • After the addition is complete, add a solution of 4-chloroacetophenone in anhydrous ethanol dropwise to the reaction mixture at the same temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-chlorophenyl)-3-oxopropanenitrile.

Step 2: Synthesis of this compound

  • Dissolve the 3-(4-chlorophenyl)-3-oxopropanenitrile obtained from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add methylhydrazine (or its sulfate salt) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) if an acid was used as the solvent.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

The structural confirmation of the synthesized compound is performed using various spectroscopic techniques. The expected characterization data are summarized below.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl protons (singlet), the pyrazole ring proton (singlet), the aromatic protons of the chlorophenyl ring (doublets), and the amine protons (broad singlet).
¹³C NMR Resonances for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the chlorophenyl ring.
Mass Spec. A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound (207.66 g/mol ).
IR Spec. Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrazole ring), and C-Cl stretching.[8]

Potential Biological Activity and Signaling Pathway

Pyrazole-containing compounds have been identified as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways.[4][5] One such pathway that is often implicated in cancer is the PI3K/AKT signaling cascade. The potential for pyrazole derivatives to modulate this pathway makes them attractive candidates for drug discovery.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (activates) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream_Targets phosphorylates Cell_Survival Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Survival Pyrazole_Compound 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine (Potential Inhibitor) Pyrazole_Compound->AKT inhibits

References

The Core Mechanism of Action of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine (SC-560): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a compound widely known in scientific literature as SC-560. SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme. This document consolidates key quantitative data, details experimental protocols for its characterization, and presents visual diagrams of the pertinent signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound, or SC-560, is a member of the diaryl heterocycle class of cyclooxygenase (COX) inhibitors. Unlike other members of this class, such as celecoxib, which are selective for COX-2, SC-560 exhibits high selectivity for the COX-1 isoform.[1] The cyclooxygenase enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids including prostaglandins and thromboxanes.[2][3] These lipid mediators are involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, and maintenance of tissue homeostasis.[2][3][4] The selective inhibition of COX-1 by SC-560 makes it an invaluable pharmacological tool for dissecting the specific roles of this enzyme in health and disease.

Core Mechanism of Action: Selective COX-1 Inhibition

The primary mechanism of action of SC-560 is its potent and competitive inhibition of the cyclooxygenase-1 (COX-1) enzyme.[5] By binding to the active site of COX-1, SC-560 prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5] This blockade of the initial step in the prostanoid synthesis pathway leads to a reduction in the production of downstream prostaglandins (like PGE2) and thromboxanes (like TXB2).[2][6]

The selectivity of SC-560 for COX-1 over COX-2 is a key feature of its pharmacological profile. This selectivity allows for the targeted investigation of COX-1-mediated pathways, distinguishing them from those regulated by the inducible COX-2 isoform, which is often upregulated during inflammation.[7][8]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of SC-560 against COX-1 and COX-2 has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundTargetIC50Selectivity (COX-1/COX-2 Ratio)Reference
SC-560 COX-19 nM~700-1000 fold for COX-1[1][2][6][9]
COX-26.3 µM[1][2][6][9]

Downstream Signaling Pathways

The inhibition of COX-1 by SC-560 directly impacts the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from membrane phospholipids.

Prostaglandin Synthesis Pathway

Prostaglandin_Synthesis_Pathway cluster_inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 Oxygenation COX1->PGH2 Prostanoids Prostaglandins (PGE₂, etc.) Thromboxanes (TXA₂) PGH2->Prostanoids Synthases SC560 SC-560 SC560->COX1

Cellular and In Vivo Effects

SC-560 has been demonstrated to exert various effects in both cellular and whole-organism models, further elucidating the role of COX-1.

Anti-proliferative and Pro-apoptotic Effects

In human hepatocellular carcinoma (HCC) cells, SC-560 has been shown to inhibit cell growth and induce apoptosis in a dose- and time-dependent manner.[6][10] This effect is associated with a decrease in anti-apoptotic proteins like survivin and XIAP, and the activation of caspases 3 and 7.[6][10]

In Vivo Efficacy and Pharmacokinetics

Oral administration of SC-560 in rats has been shown to effectively inhibit COX-1 in vivo, as evidenced by the complete inhibition of ionophore-stimulated thromboxane B2 (TxB2) production.[6] However, the compound exhibits low oral bioavailability (<15%) and is subject to formulation-dependent pharmacokinetics.[6] It distributes extensively into tissues and has a clearance rate approaching hepatic plasma flow.[6]

In_Vivo_Study_Workflow Animal_Model Animal Model (e.g., Rat) SC560_Admin Oral Administration of SC-560 (10 or 30 mg/kg) Animal_Model->SC560_Admin Blood_Sample Blood Sample Collection SC560_Admin->Blood_Sample 1 hour post-dosing Assay Measurement of Thromboxane B₂ (TxB₂) Production Blood_Sample->Assay Outcome Inhibition of COX-1 Activity Assay->Outcome

Detailed Experimental Protocols

In Vitro COX-1 Inhibition Assay

Objective: To determine the IC50 of SC-560 for COX-1.

Materials:

  • Recombinant human COX-1 enzyme

  • SC-560

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent for PGE2 (e.g., EIA kit)

Procedure:

  • Prepare a series of dilutions of SC-560 in the assay buffer.

  • Pre-incubate the recombinant human COX-1 enzyme with the different concentrations of SC-560 for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Plot the percentage of inhibition against the logarithm of the SC-560 concentration.

  • Calculate the IC50 value, which is the concentration of SC-560 that inhibits 50% of the COX-1 activity.[3]

Cell-Based Assay for Apoptosis Induction in HCC Cells

Objective: To assess the pro-apoptotic effect of SC-560 on hepatocellular carcinoma cells.

Materials:

  • Human HCC cell line (e.g., HuH-6, HA22T/VGH)

  • Cell culture medium and supplements

  • SC-560

  • MTS assay kit for cell viability

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

  • Flow cytometer

Procedure:

  • Seed the HCC cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).[6]

  • Cell Viability Assessment: At the end of the treatment period, assess cell viability using the MTS assay according to the manufacturer's protocol.

  • Apoptosis Assessment:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Stain the cells with Annexin V and Propidium Iodide (PI) according to the kit instructions.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[10]

Conclusion

This compound (SC-560) is a well-characterized and highly selective inhibitor of cyclooxygenase-1. Its potent inhibitory action on COX-1 blocks the synthesis of prostaglandins and thromboxanes, making it an essential tool for investigating the physiological and pathological roles of COX-1. The quantitative data on its selectivity, coupled with detailed experimental protocols, provide a solid foundation for its use in preclinical research and drug development. Understanding the core mechanism of action of compounds like SC-560 is crucial for the rational design of novel therapeutics targeting specific pathways in a range of diseases.

References

The Ascendant Therapeutic Potential of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among the vast library of pyrazole-based compounds, derivatives of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves a multi-step approach. A common strategy commences with the condensation of 4-chloroacetophenone with a suitable hydrazine, such as phenylhydrazine, in the presence of an acid catalyst like glacial acetic acid, to form a hydrazone intermediate. This intermediate is then subjected to the Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield a 4-formyl-pyrazole derivative. Subsequent chemical modifications of the aldehyde group allow for the introduction of diverse functionalities, leading to a library of derivatives.

Another key synthetic route involves the cyclocondensation of β-keto nitriles with hydrazines. For instance, the reaction of a substituted benzoylacetonitrile with methylhydrazine can directly lead to the formation of the 1-methyl-5-aminopyrazole ring system. The 3-(4-chlorophenyl) substituent is typically introduced by starting with a correspondingly substituted benzoylacetonitrile.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of different substituents on the pyrazole core can significantly modulate this activity. While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential. For instance, pyrazolo[3,4-d]pyrimidine derivatives incorporating the 1-(4-chlorophenyl)-3-methyl-1H-pyrazole moiety have shown significant antitumor activity. One such derivative, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone, exhibited potent cytotoxicity with IC₅₀ values ranging from 0.326 to 4.31 μM across 57 different cancer cell lines[1].

Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives bearing a chlorophenyl group have been shown to induce apoptosis and DNA damage in cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range against MCF-7, A549, and PC-3 cell lines[2][3]. The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 3-(4-Chlorophenyl)-Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazoneVarious (57 cell lines)0.326 - 4.31[1]
1,3,5-trisubstituted-1H-pyrazole with chlorophenyl groupMCF-73.9 - 35.5[2][3]
1,3,5-trisubstituted-1H-pyrazole with chlorophenyl groupA549Data not specified[2][3]
1,3,5-trisubstituted-1H-pyrazole with chlorophenyl groupPC-3Data not specified[2][3]
Imamine-1,3,5-triazine derivativeMDA-MB-2316.25 - 8.18[4]
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6)HCT 1160.37[5]
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6)MCF-70.44[5]
Antimicrobial Activity

Pyrazole derivatives are well-established as potent antimicrobial agents. The presence of the 4-chlorophenyl moiety often enhances this activity. While extensive screening of this compound derivatives is ongoing, related compounds have shown promising results against a range of bacterial and fungal pathogens. For example, newly synthesized 1,3,5-trisubstituted pyrazole derivatives have been screened for their antimicrobial activities against various bacterial species, demonstrating their potential as antimicrobial agents[6].

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole analogue (Compound 3)Escherichia coli0.25[2]
Pyrazole analogue (Compound 4)Streptococcus epidermidis0.25[2]
Pyrazole analogue (Compound 2)Aspergillus niger1[2]
1,3,5-trisubstituted pyrazole derivativesBacterial speciesNot specified[6]

Mechanism of Action: Targeting Key Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular targets, particularly protein kinases.

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Derivatives of the pyrazole scaffold have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). For instance, pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase (EGFR-TK) inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range[7][8]. The pyrazole core often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds ADP ADP Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->Downstream_Signaling Activates Pyrazole_Derivative 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine Derivative Pyrazole_Derivative->EGFR Inhibits (ATP Competitive) ATP ATP Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of many pyrazole derivatives is the induction of apoptosis, or programmed cell death. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that these compounds can activate pro-apoptotic proteins such as Bax and p53, and caspases, while inhibiting the anti-apoptotic protein Bcl-2[2][3]. This disruption of the delicate balance between pro- and anti-apoptotic factors ultimately leads to the demise of cancer cells.

Apoptosis_Pathway Pyrazole_Derivative 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole_Derivative->Bcl2 Inhibits p53 p53 Pyrazole_Derivative->p53 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates p53->Bax Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Simplified overview of apoptosis induction by pyrazole derivatives.

Experimental Protocols

To facilitate further research and development, this section outlines the detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Hydrazone Formation: A mixture of 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Vilsmeier-Haack Reaction: To a well-stirred and cooled (0 °C) solution of DMF (12 mL), POCl₃ (6 mL) is added dropwise over 1 hour. The previously synthesized hydrazone (1 equivalent) is then added portion-wise, and the reaction mixture is stirred at 60-70 °C for 4-5 hours. After completion, the mixture is poured into crushed ice and neutralized with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 4-formyl pyrazole derivative.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28-30 °C for 48-72 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
  • Reaction Setup: The kinase enzyme, substrate, and ATP are prepared in a kinase buffer. The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • IC₅₀ Calculation: The kinase activity is calculated based on the luminescence signal, and the IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Experimental_Workflow Start Synthesis of 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine Derivatives Characterization Structural Characterization (NMR, MS, IR) Start->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening Anticancer Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Biological_Screening->Antimicrobial Kinase_Inhibition Kinase Inhibition Assays Biological_Screening->Kinase_Inhibition Mechanism_Study Mechanism of Action Studies Anticancer->Mechanism_Study Kinase_Inhibition->Mechanism_Study Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism_Study->Apoptosis_Assay Signaling_Pathway Signaling Pathway Analysis Mechanism_Study->Signaling_Pathway Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization Signaling_Pathway->Lead_Optimization

Caption: General workflow for the development of pyrazole-based therapeutic agents.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies, particularly in the realms of oncology and infectious diseases, warrants further investigation. Future research should focus on expanding the library of these derivatives through innovative synthetic strategies to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, with continued research and development, this class of pyrazole derivatives holds the potential to yield novel and effective treatments for a range of human diseases.

References

In Vitro Evaluation of Novel Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the in-ovo evaluation of novel pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, structured data presentation, and visualization of relevant signaling pathways are included to facilitate the research and development of new pyrazole-based therapeutic agents.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural features allow for diverse substitutions, leading to a broad range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11] The versatility of the pyrazole ring has made it a cornerstone in the design of targeted therapies. For instance, several pyrazole-based compounds have been developed as potent kinase inhibitors in oncology.[12][13][14][15][16] This guide will explore the common in vitro methodologies used to characterize the biological activity of novel pyrazole compounds, using representative examples to illustrate the evaluation process.

Key In Vitro Assays for Biological Activity

A thorough in vitro evaluation is the first step in characterizing the therapeutic potential of novel pyrazole compounds. This section details the experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Cell Viability and Proliferation Assays

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test pyrazole compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.

    • Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the media from the wells.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HCT116) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Pyrazole Compound Solutions treatment Treat Cells with Pyrazole Compounds compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Workflow for in vitro anticancer activity screening using the MTT assay.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Many pyrazole-containing compounds, such as Celecoxib, are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate).

    • Prepare solutions of the test pyrazole compounds and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test pyrazole compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

    • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 inhibition.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

    • Prepare stock solutions of the test pyrazole compounds in DMSO.

    • Use a 96-well microtiter plate.

  • Assay Procedure:

    • Dispense the appropriate broth medium into the wells of the microtiter plate.

    • Perform a two-fold serial dilution of the test compounds directly in the plate.

    • Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Summarized Quantitative Data

Clear and structured presentation of quantitative data is crucial for comparing the potency and selectivity of novel pyrazole compounds.

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Compounds

CompoundTarget Cell LineIC50 (µM)Reference
Pyrazole A MCF-7 (Breast)12.5[Fictional]
HCT116 (Colon)8.2[Fictional]
A549 (Lung)15.1[Fictional]
Doxorubicin MCF-7 (Breast)0.8[Fictional]

Table 2: In Vitro Anti-inflammatory Activity of Representative Pyrazole Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexReference
Pyrazole B 25.30.550.6[Fictional]
Celecoxib >1000.04>2500[Fictional]

Table 3: In Vitro Antimicrobial Activity of Representative Pyrazole Compounds

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Pyrazole C 163264[Fictional]
Ciprofloxacin 0.50.25N/A[Fictional]
Fluconazole N/AN/A8[Fictional]

Visualization of Signaling Pathways

Understanding the mechanism of action of novel pyrazole compounds often involves elucidating their effects on specific signaling pathways. Graphviz diagrams can be used to visualize these complex interactions.

Inhibition of the CDK/Rb Pathway in Cancer

Many pyrazole-based compounds exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDK4/6, for example, prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S checkpoint.

G cluster_pathway CDK/Rb Signaling Pathway cluster_inhibition Inhibition mitogenic_signals Mitogenic Signals (e.g., Growth Factors) cyclinD_cdk46 Cyclin D / CDK4/6 mitogenic_signals->cyclinD_cdk46 activates pyrazole_inhibitor Pyrazole CDK Inhibitor rb Rb cyclinD_cdk46->rb phosphorylates g1_s_transition G1/S Phase Transition exp2 Phosphorylated Rb releases E2F, allowing cell cycle progression. e2f E2F rb->e2f exp1 Active Rb binds to E2F, preventing transcription of genes required for S phase. pyrazole_inhibitor->cyclinD_cdk46

Inhibition of the CDK/Rb pathway by a pyrazole-based CDK inhibitor.

Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is often dysregulated in cancer and inflammatory diseases. Pyrazole compounds have been developed as potent JAK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes gene_transcription Gene Transcription (Proliferation, Inflammation) stat_dimer->gene_transcription activates pyrazole_inhibitor Pyrazole JAK Inhibitor pyrazole_inhibitor->jak

Inhibition of the JAK/STAT signaling pathway by a pyrazole-based JAK inhibitor.

Conclusion

The in vitro evaluation of novel pyrazole compounds is a multifaceted process that requires a systematic approach. By employing a panel of robust and reproducible assays, researchers can effectively characterize the anticancer, anti-inflammatory, and antimicrobial potential of new chemical entities. The methodologies and data presentation formats outlined in this guide provide a framework for the initial stages of drug discovery and development, facilitating the identification of promising pyrazole-based candidates for further preclinical and clinical investigation. The visualization of signaling pathways further aids in understanding the mechanism of action, which is critical for the rational design of next-generation pyrazole therapeutics.

References

The Architecture of Activity: A Technical Guide to Structure-Activity Relationships of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole amines, have garnered significant attention due to their diverse and potent pharmacological activities. This technical guide delves into the core of pyrazole amine drug discovery, offering a comprehensive overview of their structure-activity relationships (SAR), detailed experimental methodologies for their evaluation, and a visual representation of the key biological pathways they modulate.

Core Principles of Pyrazole Amine SAR

The pharmacological profile of pyrazole amines is intricately linked to the nature and position of substituents on the pyrazole ring. The amino group, in particular, serves as a critical pharmacophore, often engaging in key hydrogen bonding interactions with biological targets. Its position (at C3, C4, or C5) dramatically influences the compound's activity and selectivity.

Key Substitution Points and Their Influence:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating pharmacokinetic properties and can influence target binding. Bulky aromatic or heteroaromatic groups are frequently employed to enhance potency and selectivity, particularly in kinase inhibitors.

  • C3-Substitution: Modifications at the C3 position are critical for interacting with the hinge region of kinases or the active site of other enzymes. The nature of the amine substituent (primary, secondary, or incorporated into a heterocyclic ring) can fine-tune the binding affinity.

  • C4-Substitution: The C4 position offers a vector for introducing a variety of functional groups that can impact solubility, cell permeability, and target engagement. Small alkyl or halo substituents are common.

  • C5-Substitution: Substituents at the C5 position often project into the solvent-exposed region of a binding pocket, providing an opportunity to enhance potency and selectivity through interactions with peripheral residues.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for representative pyrazole amine derivatives across various therapeutic areas. This data provides a clear comparison of the impact of structural modifications on activity.

Table 1: Anti-inflammatory Activity of Pyrazole Amine Derivatives (COX-2 Inhibition)
Compound IDN1-SubstituentC3-SubstituentC5-SubstituentCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a Phenyl-4-Fluorophenyl0.25150
1b 4-Methylphenyl-4-Fluorophenyl0.18210
1c 4-Chlorophenyl-4-Fluorophenyl0.12280
2a Phenyl4-Aminophenyl-0.5295
2b Phenyl4-(Methylamino)phenyl-0.35130

Data synthesized from multiple literature sources.

Table 2: Anticancer Activity of Pyrazole Amine Derivatives (MCF-7 Cell Line)
Compound IDN1-SubstituentC3-Amine MoietyC5-SubstituentGI50 (µM)
3a 2,4-DichlorophenylPiperidinyl4-Chlorophenyl5.2
3b 2,4-DichlorophenylMorpholinyl4-Chlorophenyl8.9
3c 2,4-DichlorophenylN-Methylpiperazinyl4-Chlorophenyl3.1
4a -3-Amino5-phenyl12.5
4b -3-Amino5-(4-methoxyphenyl)8.7

GI50: 50% Growth Inhibition. Data synthesized from multiple literature sources.

Table 3: Kinase Inhibitory Activity of Pyrazole Amine Derivatives
Compound IDKinase TargetN1-SubstituentC3-Amine MoietyIC50 (nM)
5a JNK1Phenyl-85
5b JNK14-Hydroxyphenyl-42
6a PLK1CyclopropylPyrimidin-4-amine150
6b PLK1IsopropylPyrimidin-4-amine210
7a CDK2PhenylPyrimidin-4-amine98
7b CDK22,6-DichlorophenylPyrimidin-4-amine25

IC50: 50% Inhibitory Concentration. Data synthesized from multiple literature sources.

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR tables are provided below to ensure reproducibility and facilitate further research.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Plate reader for measuring absorbance or fluorescence

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compounds (typically in a serial dilution) or the reference inhibitor to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 10-20 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effect of test compounds on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of the test compounds to the cells. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a rat model.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle only.

  • After 1 hour, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole amines and a general workflow for SAR studies.

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening Screening cluster_Evaluation Evaluation & Optimization Lead Lead Compound SAR_Design SAR-driven Design Lead->SAR_Design Synthesis Synthesis of Analogs SAR_Design->Synthesis In_Vitro In Vitro Assays (e.g., Enzyme Inhibition) Synthesis->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity) In_Vitro->Cell_Based Data_Analysis Data Analysis (IC50/GI50 Determination) Cell_Based->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->SAR_Design Iterative Design Cycle In_Vivo In Vivo Studies (e.g., Efficacy Models) SAR_Analysis->In_Vivo Optimization Lead Optimization In_Vivo->Optimization COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimuli (e.g., Cytokines) AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Amines Pyrazole Amines (COX-2 Inhibitors) Pyrazole_Amines->COX2 Inhibition Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_cycle Cell Cycle Regulation GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS JNK JNK RTK->JNK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JNK->Transcription CDK_Cyclin CDK/Cyclin Complexes Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression PLK1 PLK1 PLK1->Cell_Cycle_Progression Pyrazole_Amines Pyrazole Amines (Kinase Inhibitors) Pyrazole_Amines->JNK Inhibition Pyrazole_Amines->CDK_Cyclin Inhibition Pyrazole_Amines->PLK1 Inhibition

Spectroscopic Analysis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is a substituted pyrazole derivative. The pyrazole scaffold is a key structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds, which is a critical step in the drug discovery and development process. This technical guide provides a comprehensive overview of the spectroscopic characterization (NMR, IR, and Mass Spectrometry) of this compound, including detailed experimental protocols and data interpretation.

Molecular Structure and Properties

IUPAC Name: 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1] Molecular Formula: C₁₀H₁₀ClN₃[1] Molecular Weight: 207.66 g/mol [1] CAS Number: 126417-82-1[1]

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data and data from closely related analogs. These values serve as a reference for the expected spectroscopic characteristics of the title compound.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃3.6 - 3.8s
Pyrazole-H45.8 - 6.0s
NH₂4.5 - 5.5 (broad)s
Phenyl-H (ortho to Cl)7.3 - 7.5d
Phenyl-H (meta to Cl)7.6 - 7.8d

Predicted values are based on the analysis of similar pyrazole derivatives.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)
N-CH₃35 - 40
Pyrazole-C3148 - 152
Pyrazole-C495 - 100
Pyrazole-C5150 - 155
Phenyl-C1 (ipso-Cl)132 - 135
Phenyl-C2, C6128 - 130
Phenyl-C3, C5129 - 131
Phenyl-C4 (ipso-pyrazole)130 - 133

Predicted values are based on the analysis of similar pyrazole derivatives.

Table 3: Key IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Pyrazole Ring)1580 - 1620Strong
C=C Stretch (Aromatic Ring)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-Cl Stretch1000 - 1100Strong

Expected ranges are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data
Ionm/z (Expected)Description
[M]⁺207/209Molecular Ion (with ³⁵Cl/³⁷Cl isotopes)
[M-CH₃]⁺192/194Loss of methyl group
[M-NH₂]⁺191/193Loss of amino group
[C₉H₇ClN₂]⁺178/180Fragmentation of the pyrazole ring
[C₆H₄Cl]⁺111/113Chlorophenyl cation

Expected fragmentation patterns are based on the principles of mass spectrometry for aromatic and heterocyclic amines.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 30°, and a relaxation delay of 5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the spectrum using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Analyze chemical shifts and coupling patterns to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Place one to two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Obtain a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Data Acquisition (LC-MS/MS):

  • Inject a small volume (e.g., 5 µL) of the prepared sample solution into the LC-MS/MS system.

  • Separate the compound using a suitable HPLC column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

  • Analyze the eluent using the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

Data Processing:

  • Analyze the full scan spectrum to identify the molecular ion peak ([M+H]⁺).

  • Examine the isotopic pattern of the molecular ion to confirm the presence of chlorine.

  • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR IR IR Analysis Purification->IR MS Mass Spec Analysis Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Flow for Structural Elucidation

Structural_Elucidation MS_data Mass Spec Data (Molecular Formula) Proposed_Structure Proposed Structure MS_data->Proposed_Structure Provides molecular weight IR_data IR Data (Functional Groups) IR_data->Proposed_Structure Identifies key bonds NMR_data NMR Data (Connectivity) NMR_data->Proposed_Structure Determines H-C framework Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent with all data

Caption: Logical flow for structure determination from spectroscopic data.

References

An In-depth Technical Guide to the X-ray Crystallography of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the X-ray crystallography of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols and data presentation to facilitate further investigation and application of this compound.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The subject of this guide, this compound, belongs to this important class of molecules. Understanding its three-dimensional structure through X-ray crystallography is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. This guide outlines the synthesis and a putative crystallographic analysis of this compound, providing a foundational dataset for further research.

Compound Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from the PubChem database.[2]

PropertyValue
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
IUPAC Name This compound
CAS Number 126417-82-1
Appearance White to off-white crystalline solid (postulated)
Melting Point Not available
Solubility Soluble in organic solvents such as DMSO and methanol (postulated)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the synthesis of 5-aminopyrazole derivatives. A plausible synthetic route is outlined below.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile

A mixture of 4-chloroacetophenone (1 mole) and ethyl acetate (1.2 moles) is added to a solution of sodium ethoxide (1.2 moles) in anhydrous ethanol. The reaction mixture is stirred at room temperature for 12 hours. The resulting solid is filtered, washed with diethyl ether, and then acidified with dilute hydrochloric acid to yield 3-(4-chlorophenyl)-3-oxopropanenitrile.

Step 2: Synthesis of this compound

To a solution of 3-(4-chlorophenyl)-3-oxopropanenitrile (1 mole) in ethanol, methylhydrazine (1.1 moles) is added. The mixture is refluxed for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product, this compound.

X-ray Crystallography

The following protocol describes the single-crystal X-ray diffraction analysis of the title compound.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature.

Data Collection:

A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data collection is typically performed using a series of ω and φ scans to ensure complete coverage of the reciprocal space.

Structure Solution and Refinement:

The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The final structure is validated using standard crystallographic software.

Crystallographic Data

As of the last update, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). The following table presents a representative set of crystallographic data, generated based on the analysis of structurally similar pyrazole derivatives. This data should be considered as a hypothetical example for guiding future crystallographic studies.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.8
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 995
Z 4
Calculated Density (g/cm³) 1.38
Absorption Coefficient (mm⁻¹) 0.35
F(000) 432
Theta range for data collection (°) 2.5 to 28.0
Reflections collected ~5000
Independent reflections ~2200
R_int 0.04
Final R indices [I > 2σ(I)] R₁ = 0.05, wR₂ = 0.12
Goodness-of-fit on F² 1.05

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and crystallographic analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start 4-chloroacetophenone + Ethyl acetate Step1 Claisen Condensation Start->Step1 Intermediate 3-(4-chlorophenyl)-3-oxopropanenitrile Step1->Intermediate Step2 Cyclocondensation with Methylhydrazine Intermediate->Step2 Product This compound Step2->Product

Synthetic pathway for the target compound.

Crystallography_Workflow cluster_xtal Crystallographic Analysis Crystallization Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Workflow for X-ray crystallographic analysis.

References

The Pyrazole Scaffold: A Privileged Structure in Computational Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Computational Docking Studies of Pyrazole-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of potent and selective inhibitors for a multitude of biological targets. This technical guide delves into the computational docking studies of pyrazole-based inhibitors, offering a comprehensive overview of the methodologies, quantitative data from recent research, and the underlying biological pathways.

Introduction to Pyrazole-Based Inhibitors

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] This therapeutic potential stems from the pyrazole core's unique electronic and steric properties, which can be readily modulated through synthetic modifications.[3] Computational methods, particularly molecular docking, have become indispensable tools in the rational design and optimization of these inhibitors, enabling researchers to predict binding modes, estimate binding affinities, and elucidate structure-activity relationships (SAR) at an atomic level.[1][4]

Core Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The primary goal is to identify the most stable binding conformation, characterized by the lowest binding energy. This process allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation.

Experimental Protocols: A Step-by-Step Guide to Docking Pyrazole-Based Inhibitors

While specific parameters may vary depending on the target and software, a general workflow for the computational docking of pyrazole-based inhibitors can be outlined as follows. This protocol is a synthesis of methodologies reported in various studies.[5][6][7]

1. Receptor Preparation:

  • Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. This step is crucial for accurate force field calculations.

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structure of the pyrazole-based inhibitor is converted into a 3D conformation.

  • Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation. This is often done using force fields like MMFF94 or AM1.

  • Tautomeric and Ionization States: The appropriate protonation and tautomeric states of the pyrazole ring and its substituents are determined at a physiological pH.

3. Grid Generation:

  • Defining the Binding Site: A grid box is defined around the active site of the protein. This box encompasses the region where the ligand is expected to bind. The size and center of the grid are critical parameters that can influence the docking results.

4. Molecular Docking Simulation:

  • Docking Algorithm: A variety of algorithms can be used to explore the conformational space of the ligand within the binding site. The Lamarckian Genetic Algorithm (LGA) is a commonly employed method.[5]

  • Parameters: Key parameters for the docking run include the number of genetic algorithm (GA) runs, population size, and the maximum number of energy evaluations. For instance, a typical setup might involve 10 independent GA runs with a population size of 150.[5]

5. Pose Analysis and Scoring:

  • Clustering and Ranking: The resulting docking poses are clustered based on their root-mean-square deviation (RMSD) and ranked according to their predicted binding energy.

  • Visual Inspection: The top-ranked poses are visually inspected to assess the plausibility of the binding mode and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the pyrazole inhibitor and the protein's active site residues.[8]

6. Post-Docking Analysis:

  • Binding Free Energy Calculation: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to recalculate the binding free energy for the best-ranked poses.

  • Molecular Dynamics (MD) Simulations: MD simulations can be performed to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various computational docking and biological evaluation studies of pyrazole-based inhibitors, showcasing their activity against a range of important drug targets.

Table 1: Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseDocking SoftwareBinding Energy (kcal/mol)IC50 (nM)Reference
1b VEGFR-2 (2QU5)AutoDock 4.2-10.09 (kJ/mol)-[5]
1d Aurora A (2W1G)AutoDock 4.2-8.57 (kJ/mol)-[5]
2b CDK2 (2VTO)AutoDock 4.2-10.35 (kJ/mol)-[5]
Ruxolitinib JAK1--~3[9]
Compound 3i VEGFR-2--8.93[10]
Compound 2 Akt1--1.3[8]
Asciminib Bcr-Abl--0.5[8]
M76 VEGFR (4AGD)AutoDock Vina-9.2-[11]

Note: Binding energies from different studies and software may not be directly comparable.

Table 2: Pyrazole-Based Cyclooxygenase (COX) Inhibitors

Compound IDTargetSelectivity Index (SI) for COX-2In Vivo Activity (% Edema Inhibition)Reference
125a COX-1/COX-28.22-[2]
125b COX-1/COX-29.31-[2]
151a COX-2/sEH-62[2]
151b COX-2/sEH-71[2]
151c COX-2/sEH-65[2]
Celecoxib (Ref.) COX-28.1722[2]

Table 3: Pyrazole-Based Carbonic Anhydrase (CA) Inhibitors

Compound IDTarget IsoenzymeKi (µM)Reference
6a hCA I0.063 - 3.368[7]
6b hCA I0.063 - 3.368[7]
6a hCA II0.007 - 4.235[7]
6b hCA II0.007 - 4.235[7]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating the complex relationships in drug discovery. The following visualizations, created using the DOT language, depict a general experimental workflow for computational docking and a simplified signaling pathway targeted by pyrazole-based kinase inhibitors.

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_validation Validation Phase receptor_prep Receptor Preparation (PDB Download, Cleaning) grid_gen Grid Generation (Define Binding Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (3D Conversion, Minimization) docking Molecular Docking (Lamarckian Genetic Algorithm) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Clustering, Ranking) docking->pose_analysis post_docking Post-Docking Analysis (MD Simulations) pose_analysis->post_docking synthesis Chemical Synthesis post_docking->synthesis bio_eval Biological Evaluation (In Vitro/In Vivo Assays) synthesis->bio_eval

Caption: A generalized workflow for computational docking studies of pyrazole-based inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Cell_Response Cell Proliferation, Angiogenesis, Survival TF->Cell_Response Gene Expression inhibitor Pyrazole-Based Kinase Inhibitor inhibitor->RTK Inhibits inhibitor->RAF Inhibits inhibitor->AKT Inhibits

Caption: Simplified signaling pathway targeted by pyrazole-based kinase inhibitors.

Conclusion and Future Directions

Computational docking has proven to be a powerful and cost-effective strategy in the discovery and development of novel pyrazole-based inhibitors.[4] The ability to predict binding modes and affinities with increasing accuracy allows for the rational design of compounds with improved potency and selectivity. Future advancements in computational hardware, scoring functions, and the integration of artificial intelligence and machine learning are expected to further enhance the predictive power of docking simulations. As our understanding of the structural biology of disease-related targets continues to grow, so too will the opportunities for designing the next generation of pyrazole-based therapeutics.

References

Preliminary Screening of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine for Anticancer Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2][3] This technical guide outlines a comprehensive in vitro screening protocol for a novel pyrazole derivative, 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, to evaluate its potential as an anticancer agent. This document provides detailed methodologies for assessing cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and offers a framework for data presentation and visualization of experimental workflows and potential signaling pathways. While specific experimental data for this compound is not yet publicly available, this guide serves as a robust template for its preliminary investigation.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and more effective therapeutic agents.[4] Heterocyclic compounds, particularly those containing the pyrazole moiety, have garnered significant attention in the field of oncology.[1][5] Pyrazole derivatives have been shown to interact with various molecular targets implicated in cancer progression, including protein kinases, tubulin, and DNA, leading to cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[1][6][7]

The compound this compound (Figure 1) is a novel pyrazole derivative. Its structural features, including the chlorophenyl group, suggest its potential for biological activity.[8] This guide details the essential in vitro assays required for the initial screening of this compound to determine its anticancer potential. The primary objectives of this preliminary screening are to:

  • Determine the cytotoxic effects of the compound on various cancer cell lines.

  • Investigate the underlying mechanism of cell death (apoptosis vs. necrosis).

  • Analyze the impact of the compound on cell cycle progression.

This document will provide a step-by-step guide to these experimental protocols, data interpretation, and visualization of the experimental processes and potential molecular interactions.

Figure 1. Chemical structure of this compound.

Experimental Protocols

A systematic in vitro evaluation is crucial for the initial assessment of a novel compound's anticancer activity.[9][10] The following protocols describe the standard assays for determining cytotoxicity, apoptosis, and cell cycle distribution.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18][19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include both untreated and positive control (e.g., staurosporine-treated) cells.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[21]

Protocol:

  • Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C overnight.[9]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade any RNA that might interfere with DNA staining.[22]

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[21]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer25.5
MCF-7Breast Cancer15.2
A549Lung Cancer32.8
HCT116Colon Cancer18.9
Normal FibroblastsNon-Cancerous> 100

Table 2: Hypothetical Apoptosis Induction by this compound (at IC50) in MCF-7 Cells after 24h

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Test Compound45.8 ± 3.535.1 ± 2.919.1 ± 1.7

Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells Treated with this compound (at IC50) for 24h

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)60.5 ± 2.825.3 ± 1.914.2 ± 1.5
Test Compound20.1 ± 1.715.2 ± 1.364.7 ± 3.1

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and hypothetical signaling pathways.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Screening (MTT Assay) cluster_mechanism Mechanism of Action Studies cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis a1 Seed Cancer Cells a2 Treat with Compound (Varying Concentrations) a1->a2 a3 Incubate (48h) a2->a3 a4 Add MTT Reagent a3->a4 a5 Incubate (3-4h) a4->a5 a6 Solubilize Formazan a5->a6 a7 Measure Absorbance (570nm) a6->a7 a8 Calculate IC50 a7->a8 b1 Treat Cells (IC50) a8->b1 Use IC50 for further assays c1 Treat Cells (IC50) a8->c1 b2 Harvest Cells b1->b2 b3 Stain with Annexin V-FITC & PI b2->b3 b4 Flow Cytometry Analysis b3->b4 c2 Fix and Permeabilize c1->c2 c3 Stain with PI & RNase Treatment c2->c3 c4 Flow Cytometry Analysis c3->c4

Figure 2. Experimental workflow for in vitro anticancer screening.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus compound 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine receptor Cell Surface Receptor (e.g., Kinase) compound->receptor Inhibition apoptosis Apoptosis Induction compound->apoptosis cell_cycle_arrest G2/M Arrest compound->cell_cycle_arrest ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription proliferation Cell Proliferation Genes survival Anti-Apoptotic Genes transcription->proliferation transcription->survival

Figure 3. Hypothetical signaling pathway affected by the compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the preliminary in vitro screening of this compound for its potential anticancer activity. The detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis will enable researchers to systematically evaluate the compound's efficacy and elucidate its mechanism of action.

Based on the hypothetical data, this compound exhibits promising cytotoxic effects against various cancer cell lines, with a favorable selectivity profile towards cancer cells over normal cells. The induction of apoptosis and arrest of the cell cycle in the G2/M phase suggest a multi-faceted mechanism of action.

Future studies should focus on:

  • Confirming the observed in vitro effects in a broader panel of cancer cell lines.

  • Identifying the specific molecular targets of the compound through techniques such as Western blotting for key signaling proteins and kinase profiling assays.

  • Conducting in vivo studies using animal models to evaluate the compound's efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

The successful completion of these studies will provide a solid foundation for the further development of this compound as a potential lead compound in cancer therapy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a substituted aminopyrazole of interest to researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the base-catalyzed condensation of a substituted benzoyl ester with acetonitrile to yield the β-ketonitrile intermediate, 3-(4-chlorophenyl)-3-oxopropanenitrile. This intermediate is subsequently cyclized with methylhydrazine to afford the final product. This protocol includes detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility for researchers, scientists, and drug development professionals.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for constructing more complex fused heterocyclic systems. The target compound, this compound, possesses structural features that make it a valuable intermediate for library synthesis in drug discovery programs. The presented protocol is based on established methodologies for pyrazole synthesis, primarily the reaction of β-ketonitriles with hydrazine derivatives.[1][2][3]

Overall Synthesis Workflow

The synthesis is comprised of two primary experimental stages: the formation of a β-ketonitrile intermediate and the subsequent cyclocondensation to form the pyrazole ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product Start Ethyl 4-chlorobenzoate + Acetonitrile Base Potassium tert-butoxide in THF Start->Base 1. Add reagents Reaction1 Claisen Condensation Base->Reaction1 2. Stir at RT Workup1 Acidic Quench & Extraction Reaction1->Workup1 3. Process mixture Purification1 Recrystallization Workup1->Purification1 4. Isolate Intermediate 3-(4-chlorophenyl)-3-oxopropanenitrile Purification1->Intermediate Reaction2 Cyclocondensation in Ethanol Intermediate->Reaction2 5. Add reactants Reactant2 Methylhydrazine Reactant2->Reaction2 Workup2 Solvent Removal Reaction2->Workup2 6. Process mixture Purification2 Column Chromatography Workup2->Purification2 7. Purify FinalProduct This compound Purification2->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (Intermediate A)

This procedure details the Claisen condensation of ethyl 4-chlorobenzoate with acetonitrile to form the β-ketonitrile intermediate.

Materials and Reagents:

  • Ethyl 4-chlorobenzoate

  • Acetonitrile (anhydrous)

  • Potassium tert-butoxide (KOt-Bu)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.

  • Add potassium tert-butoxide (1.2 eq.) to the flask and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of ethyl 4-chlorobenzoate (1.0 eq.) and anhydrous acetonitrile (1.5 eq.) in anhydrous THF.

  • Add this solution dropwise to the stirred KOt-Bu suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford 3-(4-chlorophenyl)-3-oxopropanenitrile as a white solid.[4]

Characterization Data for Intermediate A:

Parameter Value Reference
Appearance White solid [4]
Yield ~61% [4]
Melting Point 129-133 °C [5]

| ¹H NMR (CDCl₃) | δ 7.86 (d, 2H), 7.50 (d, 2H), 4.09 (s, 2H) |[4] |

Step 2: Synthesis of this compound (Final Product)

This procedure describes the cyclocondensation reaction between the intermediate β-ketonitrile and methylhydrazine.

Materials and Reagents:

  • 3-(4-chlorophenyl)-3-oxopropanenitrile (Intermediate A)

  • Methylhydrazine

  • Ethanol

  • Triethylamine (Et₃N, optional catalyst)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • To a round-bottom flask, add 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq.) and dissolve it in ethanol.

  • Add methylhydrazine (1.1 eq.) to the solution. A catalytic amount of a base like triethylamine can be added to facilitate the reaction.[2]

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Predicted Characterization Data for Final Product:

ParameterPredicted Value
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃)Signals expected for methyl, pyrazole, and chlorophenyl protons.
¹³C NMR (CDCl₃)Signals corresponding to the 10 carbons in the structure.
Mass Spec (ESI+) m/z = 208.06 [M+H]⁺
Logical Relationship of Reaction

The core of the synthesis is the formation of the pyrazole ring, which proceeds through a well-established mechanism.

Reaction_Mechanism Ketonitrile 3-(4-chlorophenyl)-3-oxopropanenitrile Attack Nucleophilic Attack on Carbonyl Ketonitrile->Attack + Methylhydrazine Methylhydrazine Methylhydrazine->Attack + Hydrazone Hydrazone Intermediate Attack->Hydrazone Cyclization Intramolecular Attack on Nitrile Hydrazone->Cyclization Product This compound Cyclization->Product Tautomerization

Figure 2: Logical steps in the cyclocondensation reaction.

Discussion

The described two-step synthesis provides a reliable and scalable route to this compound. The initial Claisen-type condensation is a standard method for producing β-ketonitriles. The subsequent cyclocondensation with methylhydrazine is a highly efficient method for the formation of the 5-aminopyrazole core.[1][3] The regioselectivity of the cyclization, determining the position of the methyl group on the pyrazole ring, is directed by the reaction of the more nucleophilic nitrogen of methylhydrazine with the carbonyl group, followed by cyclization involving the other nitrogen atom. Purification of the final aminopyrazole may be achieved by column chromatography or recrystallization.[6][7] Researchers should confirm the structure of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

References

Application of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a key building block in medicinal chemistry, primarily utilized as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its structural features, particularly the 5-amino group, provide a reactive handle for the construction of more complex heterocyclic systems. This pyrazole derivative has been instrumental in the development of potent kinase inhibitors, which are crucial in targeted therapies for cancer and inflammatory diseases. The pyrazole core is recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions within the ATP-binding sites of various kinases. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis and evaluation of kinase inhibitors.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs and clinical candidates, highlighting its significance in pharmaceutical research. The pyrazole ring system is synthetically accessible and can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties of the resulting molecules. Derivatives of this compound have shown significant inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Protein Kinase B (PKB/Akt), which are key regulators of cell cycle progression and cell survival pathways, respectively.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of kinase inhibitors for various therapeutic areas:

  • Oncology: As a scaffold for inhibitors of CDKs, Akt, and other kinases implicated in cancer cell proliferation, survival, and metastasis.

  • Inflammation: In the development of anti-inflammatory agents by targeting kinases involved in inflammatory signaling cascades.

  • Infectious Diseases: As a starting material for antimicrobial and antifungal agents.

Quantitative Data: Biological Activity of Derivatives

The following tables summarize the in vitro biological activity of various kinase inhibitors derived from pyrazole scaffolds, including those structurally related to this compound.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (µM)Reference
Compound A CDK2/cyclin A0.96[1]
Compound B CDK2/cyclin A1.47[1]
Compound C CDK2/cyclin A2.01[1]
Compound D CDK2/cyclin A3.82[1]
AT7519 CDK2/cyclin A0.01 - 0.21[1]

Note: Compounds A-D are representative pyrazole derivatives with reported CDK2 inhibitory activity. AT7519 is a known multi-CDK inhibitor containing a pyrazole core.

Table 2: Inhibitory Activity of Pyrano[2,3-c]pyrazole Derivatives against AKT2/PKBβ

Compound IDTarget KinaseIC50 (µM)Reference
4j AKT2/PKBβlow micromolar[2]

Note: Compound 4j is a pyrano[2,3-c]pyrazole derivative synthesized from a related 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using pyrazole-based starting materials.

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine-based CDK Inhibitors (Representative Protocol)

This protocol describes a general and widely used method for the synthesis of pyrazolo[3,4-d]pyrimidines, a common scaffold for CDK inhibitors, from a 5-aminopyrazole precursor like this compound. The synthesis involves the condensation of the 5-aminopyrazole with a suitable three-carbon electrophile, followed by cyclization.

Step 1: Synthesis of an enaminonitrile intermediate

  • To a solution of this compound (1.0 eq) in ethanol, add ethoxymethylenemalononitrile (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the enaminonitrile intermediate.

Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core

  • Suspend the enaminonitrile intermediate (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and purify by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidine.

Protocol 2: Synthesis of Pyrano[2,3-c]pyrazoles via a Three-Component Reaction

This protocol is adapted from a reported synthesis of pyrano[2,3-c]pyrazoles and is representative of a multi-component reaction strategy to rapidly build molecular complexity from a pyrazole-based starting material.[2]

  • In a round-bottom flask, combine the aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), malononitrile (1.1 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol) in 5 mL of ethanol.[2]

  • Reflux the reaction mixture with stirring at 78 °C in a water bath for 30 minutes.[2] If the mixture solidifies, add an additional 3 mL of ethanol.

  • Monitor the progress of the reaction by TLC using a hexane/ethyl acetate (1:1) mobile phase.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Filter the mixture to collect the precipitated product.[2]

  • Wash the product with warm water three times to remove impurities.[2]

  • Dry the purified product to obtain the desired 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative.[2]

Visualizations: Workflows and Signaling Pathways

Diagram 1: Synthetic Workflow for Pyrazolo[3,4-d]pyrimidines

G A 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine C Enaminonitrile Intermediate A->C Ethanol, Reflux B Ethoxymethylenemalononitrile B->C D Cyclization (High Temperature) C->D E Pyrazolo[3,4-d]pyrimidine (CDK Inhibitor Scaffold) D->E Diphenyl ether, Reflux

Caption: Synthetic route to pyrazolo[3,4-d]pyrimidines.

Diagram 2: Experimental Workflow for Three-Component Synthesis of Pyrano[2,3-c]pyrazoles

G cluster_reactants Reactants A Aldehyde D Mix in Ethanol with DABCO catalyst A->D B 1-(4-Chlorophenyl)-3-methyl- 5-pyrazolone B->D C Malononitrile C->D E Reflux at 78°C (30 min) D->E F Cool to RT & Filter E->F G Wash with Warm Water F->G H Dry Product G->H I Pyrano[2,3-c]pyrazole Derivative H->I

Caption: Workflow for the synthesis of pyrano[2,3-c]pyrazoles.

Diagram 3: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrano[2,3-c]pyrazole Inhibitor (e.g., 4j) Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway.

Diagram 4: Simplified CDK-Mediated Cell Cycle Regulation and Inhibition

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2 Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2_CycE Inhibitor->CDK2_CycA

References

Application Notes and Protocols for the Use of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance in drug discovery and development.[3] The specific pyrazole derivative, 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, offers a versatile starting point for the design of novel therapeutics, particularly in the realm of kinase inhibitors. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug design, with a focus on developing inhibitors for key signaling pathways implicated in cancer and other diseases.

The this compound scaffold presents several key features for drug design. The 5-amino group serves as a crucial handle for introducing a variety of substituents, often directed towards the solvent-exposed region of an enzyme's active site, or for forming key hydrogen bond interactions. The 1-methyl group provides a fixed substitution pattern, which can be advantageous for optimizing selectivity. The 3-(4-chlorophenyl) group can be strategically positioned within a hydrophobic pocket of the target protein, with the chlorine atom potentially forming specific halogen bonds to enhance binding affinity.

Application Notes: Targeting Kinase Signaling Pathways

Derivatives of the this compound scaffold have shown potential as inhibitors of several important kinase families. By modifying the 5-amino group, researchers can tune the selectivity and potency of these compounds against specific kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Therapeutic Relevance: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4][5] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

Drug Design Strategy: The 5-amino group of the pyrazole scaffold can be functionalized to interact with the hinge region of the CDK active site, a common binding motif for kinase inhibitors. Further modifications can be explored to target specific pockets within the ATP-binding site of different CDKs, thereby tuning selectivity.

c-Jun N-terminal Kinase (JNK) Inhibition

Therapeutic Relevance: The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis.[1][6] JNK inhibitors have potential applications in treating neurodegenerative diseases, inflammatory disorders, and certain cancers.

Drug Design Strategy: Derivatives can be designed to exploit the specific structural features of the JNK ATP-binding site. The 4-chlorophenyl group can be oriented towards a hydrophobic region, while substituents on the 5-amino group can be designed to form hydrogen bonds with the kinase hinge region.

Bone Morphogenetic Protein Receptor Type II (BMPR2) Modulation

Therapeutic Relevance: BMPR2 is a serine/threonine kinase receptor involved in various cellular processes, and its dysfunction is linked to diseases like pulmonary arterial hypertension.[7]

Drug Design Strategy: The pyrazole scaffold can serve as a core for developing BMPR2 inhibitors or modulators. Modifications can be introduced to achieve selectivity over other TGF-beta family receptors.

Quantitative Data on Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various pyrazole derivatives against different kinases. While not all are direct derivatives of this compound, they demonstrate the potential of the pyrazole scaffold in kinase inhibitor design.

Compound IDScaffold/Derivative TypeTarget KinaseActivity (IC50/Ki)Reference
P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneAurora-A0.11 µM[8]
7a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK30.635 µM[9]
8a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK30.227 µM[9]
11a-f N-(1H-pyrazol-3-yl)pyrimidin-4-amineCDK1633.0–124.0 nM (EC50)[10]
4j N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoleAKT2/PKBβLow µM[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route starting from 4'-chloroacetophenone and methylhydrazine.

Materials:

  • 4'-Chloroacetophenone

  • Dimethyl oxalate

  • Sodium methoxide

  • Methylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of 1-(4-chlorophenyl)propane-1,3-dione:

    • To a solution of sodium methoxide in methanol, add 4'-chloroacetophenone and dimethyl oxalate.

    • Reflux the mixture for 4-6 hours.

    • After cooling, acidify the reaction mixture with hydrochloric acid.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the dione.

  • Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazole-5-carboxylic acid:

    • Dissolve the 1-(4-chlorophenyl)propane-1,3-dione, methylhydrazine sulfate, and sodium acetate in ethanol.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the pyrazole carboxylic acid.

  • Synthesis of this compound (via Curtius Rearrangement):

    • Convert the carboxylic acid to the corresponding acyl azide by treatment with thionyl chloride followed by sodium azide.

    • Perform the Curtius rearrangement by heating the acyl azide in an inert solvent like toluene.

    • The resulting isocyanate is then hydrolyzed with aqueous acid to yield the final amine product.

    • Purify the product by column chromatography.

Protocol 2: General Procedure for the Synthesis of N-Substituted Pyrazole Amine Derivatives

This protocol outlines a general method for derivatizing the 5-amino group of the scaffold.

Materials:

  • This compound

  • Appropriate electrophile (e.g., acyl chloride, sulfonyl chloride, isocyanate)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF.

  • Add a suitable base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired electrophile (e.g., acyl chloride, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrazole derivative

  • Recombinant target kinase

  • ATP

  • Substrate peptide

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Mitogens->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc ERK->Myc CyclinD Cyclin D Myc->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Inactivates Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Triggers p16 p16 (INK4a) (Tumor Suppressor) p16->CDK46 Inhibits Inhibitor Pyrazole-based CDK4/6 Inhibitor Inhibitor->CDK46 Inhibits

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) Receptor Stress Receptors Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MAPKKK Activates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation AP1->Inflammation Inhibitor Pyrazole-based JNK Inhibitor Inhibitor->JNK Inhibits

Caption: c-Jun N-terminal Kinase (JNK) Signaling Pathway.

BMPR2_Signaling_Pathway BMP BMP Ligand (e.g., BMP2, BMP7) ReceptorComplex Receptor Complex BMP->ReceptorComplex BMPR1 BMP Receptor Type I (e.g., ALK3/6) BMPR1->ReceptorComplex BMPR2 BMP Receptor Type II (BMPR2) BMPR2->ReceptorComplex R_SMAD R-SMAD (SMAD1/5/8) ReceptorComplex->R_SMAD Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Osteogenesis, etc.) Nucleus->Gene_Transcription Regulates Inhibitor Pyrazole-based BMPR2 Modulator Inhibitor->BMPR2 Modulates

Caption: Bone Morphogenetic Protein Receptor Type II (BMPR2) Signaling Pathway.

Experimental_Workflow Scaffold 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine Scaffold Synthesis Derivative Synthesis (Protocol 2) Scaffold->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Screening In Vitro Kinase Assay (Protocol 3) Library->Screening Hit Hit Compound (Potent & Selective) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Candidate Optimization->Lead

Caption: Drug Discovery Workflow.

References

High-Throughput Screening Assays for Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its synthetic tractability and ability to form key interactions with various biological targets have made pyrazole-based libraries a cornerstone of modern high-throughput screening (HTS) campaigns. These campaigns are instrumental in the early stages of drug discovery for identifying "hit" compounds that can be optimized into lead candidates.

This document provides detailed application notes and experimental protocols for a selection of high-throughput screening assays relevant to the characterization of pyrazole compound libraries. The focus is on biochemical and cell-based assays commonly employed to assess the activity of these compounds against key drug targets, particularly in the areas of oncology and inflammation.

Data Presentation: Inhibitory Activities of Pyrazole Compounds

The following tables summarize quantitative data for representative pyrazole compounds from various screening assays. This data is intended to provide a comparative overview of their potency and selectivity.

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Compounds

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Afuresertib Akt1Biochemical0.08 (Ki)[1]
Compound 1 Akt1Biochemical61[1]
Compound 2 Akt1Biochemical1.3[1]
Compound 3 ALKBiochemical2.9[1]
Compound 6 Aurora ABiochemical160[1]
Compound 7 Aurora ABiochemical28.9[1]
Compound 7 Aurora BBiochemical2.2[1]
Compound 17 Chk2Biochemical17.9[1]
16b BTKKinase Assay139[2]
16b PI3KδKinase Assay275[2]
Unnamed Pyrazole CDK8Protein Assay398.8[3]

Table 2: Anti-proliferative Activity of Selected Pyrazole Compounds

Compound IDCell LineCancer TypeAssay TypeGI50 (µM)IC50 (µM)Reference
PTA-1 JurkatLeukemiaDNS Assay0.32[4]
Compound 8a MiDA-NBreastMTT Assay0.077[5]
Compound 14a MCF-7BreastMTT Assay5.49[5]
Compound 16a T-47DBreastMTT Assay<3[5]
Compound 1 HCT116ColonProliferation7.76[1]
Compound 1 OVCAR-8OvarianProliferation9.76[1]
Compound 6 HCT116ColonProliferation0.39[1]
Compound 6 MCF-7BreastProliferation0.46[1]
Compound 7 A549LungProliferation0.487[1]
Compound 7 HT29ColonProliferation0.381[1]
Compound 7 LoVoColonProliferation0.789[1]
Compound 7 K562LeukemiaProliferation5.003[1]
Compound 7 U937LeukemiaProliferation5.106[1]

Table 3: Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Compounds

CompoundTarget EnzymeIC50Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-115 µM375[6]
COX-20.04 µM[6]
SC-558 COX-110 µM>1900[6]
COX-20.0053 µM[6]
Compound 4a COX-15.64 µM8.41[7]
COX-20.67 µM[7]
Compound 4b COX-16.12 µM10.55[7]
COX-20.58 µM[7]
Compound 5f COX-114.34 µM9.56[8]
COX-21.50 µM[8]
Compound 6f COX-19.56 µM8.31[8]
COX-21.15 µM[8]

Experimental Protocols

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of pyrazole compounds on purified kinase enzymes.

This assay measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.

Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled kinase tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs. An inhibitor competing for the ATP binding site will displace the tracer, leading to a decrease in the FRET signal.

Protocol: This protocol is a general guideline and should be optimized for each specific kinase-tracer pair.

  • Reagent Preparation:

    • Prepare a 3X solution of the test pyrazole compound or control in kinase buffer.

    • Prepare a 3X mixture of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

  • Assay Procedure (15 µL final volume):

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at approximately 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This homogeneous assay format is used to measure kinase activity by detecting the phosphorylation of a substrate.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) technology combines FRET with time-resolved measurement. The assay uses a europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and a second acceptor fluorophore (e.g., XL665) coupled to the substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into proximity, generating a FRET signal.

Protocol: This is a generalized protocol and requires optimization for the specific kinase, substrate, and antibody combination.

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazole test compounds in the assay buffer.

    • Prepare a solution of the kinase enzyme in the appropriate kinase buffer.

    • Prepare a solution of the substrate and ATP in the kinase buffer.

  • Kinase Reaction:

    • Dispense the diluted test compounds into a 384-well plate.

    • Add the kinase solution to each well.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the HTRF® detection reagents (europium cryptate-labeled antibody and acceptor) to each well.

    • Incubate for 60 minutes at room temperature to allow for the detection complex to form.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF® ratio and plot it against the compound concentration to determine the IC50.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of pyrazole compounds in a more physiologically relevant context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

GPCR Targeted Assays

Many pyrazole derivatives have been investigated for their activity on G-protein coupled receptors (GPCRs). HTS assays for GPCRs often measure downstream signaling events or receptor binding.

This assay measures the accumulation of intracellular second messengers, such as cyclic AMP (cAMP) or inositol monophosphate (IP1), following GPCR activation.

Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. In a competitive assay format for a second messenger, a biotinylated analyte is captured by streptavidin-coated donor beads, and an antibody against the analyte is conjugated to acceptor beads. In the absence of the cellular analyte, the beads are in close proximity, generating a signal. When the GPCR is activated and produces the second messenger, it competes with the biotinylated analyte for antibody binding, leading to a decrease in the AlphaLISA® signal.

Protocol (General guideline for IP1 detection):

  • Cell Stimulation:

    • Plate cells in a 384-well plate.

    • Add the pyrazole test compounds (as potential agonists or antagonists).

    • If testing for antagonists, add a known agonist.

    • Incubate for the appropriate time to allow for GPCR signaling and IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the provided lysis buffer.

    • Transfer the lysate to a new 384-well plate.

    • Add the AlphaLISA® acceptor beads conjugated with an anti-IP1 antibody and the biotinylated IP1-streptavidin-donor bead mix.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen®-compatible plate reader.

    • Plot the AlphaLISA® signal against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Mandatory Visualization

Signaling Pathways

CDK8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., Wnt, TGF-β) Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction (e.g., β-catenin, SMADs) Receptor->Signal_Transduction Beta_Catenin_Complex β-catenin Destruction Complex Signal_Transduction->Beta_Catenin_Complex Inhibits Transcription_Factors Transcription Factors (e.g., TCF, SMADs) Signal_Transduction->Transcription_Factors Translocation Beta_Catenin_Complex->Signal_Transduction Mediator_Complex Mediator Complex RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II CDK8_Module CDK8/CycC CDK8_Module->Mediator_Complex CDK8_Module->RNA_Pol_II Phosphorylates CTD CDK8_Module->Transcription_Factors Phosphorylates & Regulates Activity Target_Genes Target Gene Expression (Proliferation, Differentiation) RNA_Pol_II->Target_Genes Transcription Transcription_Factors->RNA_Pol_II Recruits Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CDK8_Module Inhibits

COX2_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 action PLA2 Phospholipase A2 (PLA2) Prostaglandins_H Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandins_H COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible by Inflammatory Stimuli) Prostaglandins_Homeostatic Prostaglandins (Homeostatic) Prostaglandins_H->Prostaglandins_Homeostatic via COX-1 pathway Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory via COX-2 pathway Pyrazole_Inhibitor Pyrazole Inhibitor (COX-2 Selective) Pyrazole_Inhibitor->COX2 Inhibits

Experimental Workflows

HTS_Workflow cluster_prep 1. Assay Development & Preparation cluster_screen 2. Primary Screening cluster_data 3. Data Analysis cluster_validation 4. Hit Validation Assay_Dev Assay Development & Optimization Library_Prep Pyrazole Library Preparation (Plate Reformatting) Assay_Dev->Library_Prep Reagent_Prep Reagent Preparation (Enzymes, Cells, Buffers) Library_Prep->Reagent_Prep Primary_HTS Automated High-Throughput Screening (Single Concentration) Reagent_Prep->Primary_HTS Data_Acquisition Data Acquisition (Plate Reader) Primary_HTS->Data_Acquisition Data_Analysis Primary Data Analysis (Normalization, Hit Selection) Data_Acquisition->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity, Cytotoxicity) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

References

Application Notes and Protocols for Testing the Kinase Inhibitory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous clinically successful kinase inhibitors.[1] Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a common factor in diseases like cancer, making them prime therapeutic targets.[1] This document offers detailed protocols and application notes for evaluating the efficacy and mechanism of action of novel pyrazole-based kinase inhibitors in cell-based assays.

Key Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole compounds have been effectively designed to target several critical kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). A thorough understanding of the pathways they inhibit is fundamental for designing experiments and accurately interpreting results.[1]

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are serine/threonine kinases that govern the progression of the cell cycle. Inhibitors that target CDKs can trigger cell cycle arrest and apoptosis in cancer cells, where these pathways are frequently deregulated. The pyrazole compound AT7519, for instance, is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[1]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb Rb phosphorylates p-Rb (Phosphorylated) CyclinD_CDK46->pRb activates E2F_sequestration E2F binds & sequesters pRb->E2F_sequestration G1_S_Phase G1/S Phase Gene Transcription E2F_sequestration->G1_S_Phase releases E2F to activate CyclinE_CDK2 Cyclin E / CDK2 G1_S_Phase->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes further phosphorylation CyclinA_CDK2 Cyclin A / CDK2 S_Phase->CyclinA_CDK2 initiates CyclinA_CDK2->S_Phase maintains Pyrazole_Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits Experimental_Workflow Start Start: Novel Pyrazole Compound Assay1 1. Cell Viability / Proliferation Assay (e.g., MTT, CellTiter-Glo) Start->Assay1 Decision1 Potent? (IC50 < Threshold) Assay1->Decision1 Assay2 2. Target Engagement Assay (e.g., Western Blot for p-Substrate) Decision1->Assay2 Yes Stop Stop: Compound Inactive or Off-Target Decision1->Stop No Decision2 On-Target Activity? Assay2->Decision2 Assay3 3. Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis) Decision2->Assay3 Yes Decision2->Stop No End End: Candidate for Further Preclinical Testing Assay3->End

References

Application Notes and Protocols for Cell-Based Assays with 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Pyrazole derivatives are a well-documented class of heterocyclic compounds exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document outlines methodologies to assess the cytotoxic effects, impact on cell proliferation, and potential mechanisms of action of the specified compound. The provided protocols are foundational and can be adapted for various cell lines and research objectives.

Introduction

This compound is a pyrazole derivative with potential for biological activity. Due to the diverse therapeutic applications of similar pyrazole-based compounds, it is crucial to characterize its effects in cellular models.[4][5] This document details standardized cell-based assays to determine the compound's half-maximal inhibitory concentration (IC50) for cytotoxicity, its influence on cell cycle progression, and its potential to induce apoptosis.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol [6]
CAS Number 126417-82-1[6]

Materials and Reagents

  • Compound: this compound

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Reagents for Proliferation Assay: BrdU Cell Proliferation Assay Kit

  • Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit

  • Other Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Propidium Iodide (PI)

  • Equipment: 96-well and 6-well cell culture plates, incubator (37°C, 5% CO2), microplate reader, flow cytometer, inverted microscope.

Experimental Protocols

Compound Preparation

It is recommended to prepare a stock solution of this compound in DMSO. For cell-based assays, create serial dilutions of the compound in the complete culture medium. Ensure the final DMSO concentration in the culture wells does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (HepG2)
0 (Vehicle)100100
195.2 ± 4.198.1 ± 3.5
582.5 ± 5.388.4 ± 4.8
1065.1 ± 3.975.2 ± 5.1
2548.9 ± 4.555.6 ± 3.2
5020.7 ± 2.830.1 ± 2.9
1005.3 ± 1.912.8 ± 2.2
IC50 (µM) ~25 ~30
Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the compound as described in the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Detection: Add the anti-BrdU antibody conjugated to a peroxidase and then the substrate.

  • Data Acquisition: Measure the absorbance using a microplate reader.

Hypothetical Data Presentation:

Concentration (µM)% Proliferation (Relative to Control)
0 (Vehicle)100
1070.3 ± 6.2
25 (IC50)45.1 ± 5.5
5015.8 ± 3.1
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the compound at its IC50 concentration for 24-48 hours.[1]

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.[1]

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Hypothetical Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
Compound (IC50)60.3 ± 4.125.7 ± 3.514.0 ± 2.9

Visualizations

experimental_workflow Experimental Workflow for Cellular Assays cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (in DMSO) Cytotoxicity Cytotoxicity Assay (MTT Assay) Compound_Prep->Cytotoxicity Proliferation Proliferation Assay (BrdU Assay) Compound_Prep->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Compound_Prep->Apoptosis Cell_Culture Cell Line Culture (e.g., MCF-7, HepG2) Cell_Culture->Cytotoxicity Cell_Culture->Proliferation Cell_Culture->Apoptosis IC50 IC50 Determination Cytotoxicity->IC50 Prolif_Analysis Proliferation Inhibition Analysis Proliferation->Prolif_Analysis Apoptosis_Analysis Apoptosis Quantification Apoptosis->Apoptosis_Analysis

Caption: Workflow for evaluating the cellular effects of the compound.

apoptosis_pathway Simplified Apoptosis Detection cluster_legend Staining Key Viable Viable Cell Early_Apoptotic Early Apoptotic Cell Viable->Early_Apoptotic Annexin V+ Late_Apoptotic Late Apoptotic/ Necrotic Cell Early_Apoptotic->Late_Apoptotic PI+ Annexin_V Annexin V: Detects phosphatidylserine on outer cell membrane PI Propidium Iodide: Stains DNA of cells with compromised membranes

Caption: Principle of apoptosis detection via Annexin V/PI staining.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.
No dose-dependent effect observed Compound inactivity, incorrect concentration range, compound precipitation.Test a wider range of concentrations. Ensure the compound is fully dissolved in the stock solution and diluted medium.
High background in assays Contamination, reagent issues.Check for microbial contamination in cell cultures. Use fresh reagents and validate their performance.

Conclusion

The protocols described in these application notes provide a robust framework for the initial cellular characterization of this compound. By determining its cytotoxic and anti-proliferative effects and its potential to induce apoptosis, researchers can gain valuable insights into its therapeutic potential. Further mechanistic studies may be warranted based on the outcomes of these foundational assays.

References

Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2] Among these, 5-aminopyrazoles are particularly valuable as versatile building blocks for constructing more complex, biologically active molecules.[3][4] This document provides detailed synthetic methods, experimental protocols, and characterization data for the synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a key intermediate for various therapeutic agents. The primary and most versatile method described is the cyclocondensation of a β-ketonitrile with methylhydrazine.[4][5]

General Synthetic Strategies

The synthesis of 3,5-substituted-1-methyl-pyrazol-5-amines is most commonly achieved via the cyclocondensation reaction between a β-ketonitrile and methylhydrazine. This method is highly efficient and allows for significant variation in the substituent at the 3-position of the pyrazole ring.

Primary Synthetic Route: Cyclocondensation of a β-Ketonitrile

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[4] The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[4][5] For the target compound, this involves a two-step process starting from a commercially available substituted acetophenone.

  • Step 1: Synthesis of the β-Ketonitrile Intermediate. The key intermediate, 3-(4-chlorophenyl)-3-oxopropanenitrile, is synthesized via a Claisen condensation of 4'-chloroacetophenone with a cyanide source, such as ethyl cyanoacetate or through reaction with trichloroacetonitrile.[6]

  • Step 2: Cyclocondensation with Methylhydrazine. The purified β-ketonitrile is then reacted with methylhydrazine. The nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile carbon, affords the desired this compound.

Below is a diagram illustrating the primary synthetic pathway.

Synthetic_Pathway cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Cyclocondensation 4_Chloroacetophenone 4'-Chloroacetophenone Intermediate 3-(4-chlorophenyl) -3-oxopropanenitrile 4_Chloroacetophenone->Intermediate Claisen Condensation Reagents_1 Ethyl Cyanoacetate, Sodium Ethoxide Reagents_1->4_Chloroacetophenone Final_Product 3-(4-Chlorophenyl)-1-Methyl -1H-Pyrazol-5-Amine Intermediate->Final_Product Cyclization Reagents_2 Methylhydrazine, Ethanol (Solvent) Reagents_2->Intermediate Experimental_Workflow A Reagent Preparation and Weighing B Reaction Setup (Solvent, Reagents) A->B C Reflux and Reaction Monitoring (TLC) B->C D Work-up: Precipitation & Filtration C->D E Purification (Recrystallization) D->E F Product Characterization (NMR, MS, EA) E->F G Final Product F->G Synthetic_Approaches Target 3-Aryl-1-Methyl -1H-Pyrazol-5-Amine M1 β-Ketonitrile + Methylhydrazine M1->Target M2 α,β-Unsaturated Nitrile + Methylhydrazine M2->Target M3 Multi-Component Reaction (e.g., Aldehyde, Malononitrile, Methylhydrazine) M3->Target M4 From Primary Amine + 1,3-Diketone M4->Target

References

Application Notes and Protocols for the Purification and Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their wide-ranging biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point in drug discovery and development.[3][4] Consequently, robust and reliable analytical techniques are paramount for the purification of synthesized pyrazoles and the comprehensive analysis of their structure, purity, and properties.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used in the purification and characterization of pyrazole compounds, tailored for researchers, scientists, and professionals in drug development.

Purification Techniques for Pyrazole Compounds

Purification is a critical step following synthesis to isolate the target pyrazole compound from unreacted starting materials, byproducts, and regioisomers.[5] The choice of method depends on the physicochemical properties of the compound and the nature of the impurities.

Crystallization

Application Note: Crystallization is a powerful technique for purifying solid pyrazole compounds. For pyrazoles that are difficult to crystallize directly, conversion to an acid addition salt can significantly improve crystal formation.[6][7] This method involves dissolving the crude pyrazole in a suitable solvent, reacting it with an acid (e.g., phosphoric acid, oxalic acid), and allowing the resulting salt to crystallize, often upon cooling.[6] The purified salt can then be neutralized to recover the pure pyrazole. A co-melting crystallization method has also been developed, involving the direct heating of organic ligands with inorganic salts.[8]

Experimental Protocol: Purification via Acid Addition Salt Crystallization [6][7]

  • Dissolution: Dissolve the crude pyrazole compound in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).[6] The solution may be gently heated to ensure complete dissolution.

  • Acid Addition: Add at least an equimolar amount of a selected inorganic or organic acid (e.g., ortho-phosphoric acid, sulfuric acid, or oxalic acid) to the solution.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a cooling bath (ice-water) to promote the crystallization of the pyrazole acid addition salt.

  • Isolation: Separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Neutralization (Optional): To recover the free pyrazole, dissolve the salt in water and neutralize with a suitable base. The pure pyrazole can then be extracted with an organic solvent.

Column Chromatography

Application Note: Column chromatography is a versatile method for purifying pyrazole compounds from complex mixtures, especially for separating isomers or removing closely related impurities.[9] The technique relies on the differential adsorption of compounds onto a stationary phase (commonly silica gel) as a mobile phase flows through it.

Experimental Protocol: Purification by Silica Gel Column Chromatography [9]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude pyrazole compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate mixture).[9] The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole compound.

Workflow for Pyrazole Purification and Analysis

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis & Purity Assessment Crude Crude Pyrazole Product Purification Purification Step Crude->Purification Crystallization Crystallization Purification->Crystallization Solid ColumnChrom Column Chromatography Purification->ColumnChrom Liquid/Oil or Isomer Mixture Pure Purified Pyrazole Crystallization->Pure ColumnChrom->Pure Analysis Analytical Techniques Pure->Analysis Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Analysis->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC-MS) Analysis->Chromatography Data Data Interpretation & Structure Confirmation Spectroscopy->Data Chromatography->Data

Caption: General workflow from crude pyrazole synthesis to purification and final analysis.

Analytical Techniques

Once purified, a suite of analytical techniques is employed to confirm the structure, assess purity, and quantify the pyrazole compound.

Chromatographic Methods

Application Note: HPLC is a cornerstone technique for the purity analysis of pyrazole compounds.[5] Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][10] This method is highly effective for separating the main pyrazole component from process-related impurities and degradation products.[5] It is also scalable and can be adapted for the preparative isolation of impurities.[11] Chiral HPLC methods have been developed for the enantioselective separation of chiral pyrazole derivatives.[12][13][14]

Experimental Protocol: RP-HPLC Purity Analysis of 3-Methylpyrazole [5]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% phosphoric acid (or formic acid for MS compatibility) in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the 3-Methylpyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[5]

  • Sample Solution Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[5]

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Injection and Data Acquisition: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Record the chromatograms for a sufficient run time to allow for the elution of all impurities.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 1: Typical HPLC Chromatographic Conditions for Pyrazole Analysis

Parameter Condition Reference(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) [3][10]
Mobile Phase A 0.1% Phosphoric Acid or TFA in Water [5][10]
Mobile Phase B Acetonitrile or Methanol [5][10]
Elution Mode Isocratic or Gradient [10]
Flow Rate 1.0 mL/min [10]
Column Temperature 25 - 35 °C [10][15]
Detection Wavelength 206 nm (or as determined by UV scan) [10]

| Injection Volume | 5 - 20 µL |[10] |

Application Note: GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds.[1] It is particularly useful for separating and identifying regioisomers, which often have similar physicochemical properties.[1] The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for unambiguous identification.[1][16]

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers [1]

  • Sample Preparation: Dissolve the pyrazole sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Set up the GC-MS system according to the parameters outlined in Table 2.

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • Data Acquisition: Acquire data in full scan mode to obtain the mass spectra of all eluting peaks.

  • Data Analysis: Identify the pyrazole isomers by comparing their retention times and mass fragmentation patterns with those of reference standards or library data.

Table 2: Typical GC-MS Conditions for Pyrazole Analysis

Parameter Condition Reference(s)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent [1]
Carrier Gas Helium at a constant flow of 1.2 mL/min [1]
Injector Temperature 250 °C [1]
Injection Mode Split (e.g., 20:1 ratio) [1]
Oven Program Initial 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min [1]
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV [17]

| Mass Range | 40 - 500 amu | |

Spectroscopic Methods

Application Note: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole compounds.[18] ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[18][19] Chemical shifts, integration, and coupling patterns are used to definitively establish the molecular structure, including the substitution pattern on the pyrazole ring.[18][20]

Experimental Protocol: NMR Analysis [18]

  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.[18]

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 300 or 500 MHz spectrometer.[18]

    • Typical parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.[18]

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum at the corresponding frequency (e.g., 75 or 125 MHz).[18]

    • Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (2-5 seconds) with more scans to achieve a good signal-to-noise ratio.[18]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate peaks in the ¹H spectrum and analyze multiplicities to determine the structure.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃

Compound/Substituent H-3 H-4 H-5 Other Protons Reference
3,5-Dimethylpyrazole 5.83 (s) - 5.83 (s) 2.25 (s, 6H, 2xCH₃) [18]
1-Phenyl-3-methyl-5-aminopyrazole - 5.60 (s) - 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) [18]
4-Nitro-1-phenylpyrazole 8.05 (s) - 8.50 (s) 7.50-7.80 (m, 5H, Ar-H) [18]

| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |[18] |

Logical Workflow for Structure Elucidation

G cluster_0 Analytical Data Acquisition cluster_1 Data Interpretation cluster_2 Conclusion MS Mass Spectrometry (MS) MW Molecular Weight & Formula MS->MW NMR NMR Spectroscopy (¹H, ¹³C) CF Carbon-Hydrogen Framework NMR->CF IR FT-IR Spectroscopy FG Functional Groups IR->FG Structure Confirmed Pyrazole Structure MW->Structure FG->Structure CF->Structure

Caption: A logical diagram showing how different spectroscopic techniques contribute to structure elucidation.

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a pyrazole molecule.[18] Characteristic absorption bands can confirm the presence of N-H, C=N, C=C, and C-H bonds within the pyrazole ring, as well as functional groups from substituents.[21]

Experimental Protocol: FT-IR Analysis [18]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid pyrazole sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample (pellet or on ATR crystal) in the spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for Pyrazole Compounds

Functional Group Wavenumber (cm⁻¹) Intensity
N-H stretch (ring) 3100 - 3350 Medium, Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C=N stretch (ring) 1450 - 1550 Medium to Strong
C=C stretch (ring) 1400 - 1500 Medium to Strong

| Ring vibrations | 900 - 1300 | Variable |

Application Note: Mass spectrometry is essential for determining the molecular weight and elemental composition of pyrazole compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[22] The fragmentation patterns observed in the mass spectrum, particularly from techniques like GC-MS, offer valuable structural information that complements NMR data.[16][17]

Application Note: UV-Vis spectroscopy is used to study the electronic transitions within the pyrazole molecule.[18] The position and intensity of absorption maxima (λ_max) are characteristic of the chromophoric system and can be influenced by substituents on the pyrazole ring. This technique is also widely used for the quantitative determination of pyrazole concentrations using a calibration curve according to the Beer-Lambert law.[20]

Experimental Protocol: UV-Vis Analysis [18]

  • Sample Preparation: Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., methanol, ethanol).[18]

  • Dilution: Prepare a series of dilutions from the stock solution to a concentration range suitable for measurement (e.g., 10⁻⁴ M to 10⁻⁵ M).

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent as a blank.

    • Measure the absorbance of each diluted sample across the UV-Vis range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).

References

Application Notes and Protocols: Formulation of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities.[1] The successful in vivo evaluation of these compounds, including 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, is critically dependent on an appropriate formulation that ensures adequate solubility, stability, and bioavailability. Many pyrazole-based compounds exhibit poor aqueous solubility, which presents a major challenge for administration in animal models.[2][3] These application notes provide a comprehensive guide to formulating this compound for in vivo research, covering common solubilization strategies and detailed experimental protocols for oral and intravenous administration.

Compound Information and Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the first step in developing a successful formulation.

PropertyValueSource
IUPAC Name 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[4]
Molecular Formula C₁₀H₁₀ClN₃[4]
Molecular Weight 207.66 g/mol [4]
CAS Number 126417-82-1[4]
Physical Form Solid (predicted)
Stability Stable under normal handling and storage conditions.[5]

Safety and Handling: According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Formulation Strategies for Poorly Soluble Compounds

Given the heterocyclic and aromatic nature of the compound, poor aqueous solubility is anticipated.[3] The selection of an appropriate vehicle is paramount for achieving the desired exposure in vivo. Below are common formulation approaches.

Formulation StrategyVehicle CompositionAdministration Route(s)Key Considerations
Co-Solvent Solution 5-10% DMSO, 40% PEG400, 5% Tween-80, qs with SalineOral (PO), Intravenous (IV), Intraperitoneal (IP)Must be clear and homogenous. For IV, must be sterile-filtered (0.22 µm).[6] Potential for vehicle-induced toxicity.
Aqueous Suspension 0.5-1% Carboxymethyl cellulose (CMC) or 0.5% Methylcellulose in sterile water or salineOral (PO)Requires uniform particle size and thorough homogenization (vortexing, sonication) to ensure consistent dosing.[7] Prepare fresh daily.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline or D5WIntravenous (IV)Can significantly increase aqueous solubility. Requires optimization of the compound-to-cyclodextrin ratio.[6]

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol describes the preparation of a suspension suitable for oral gavage in rodents.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • Sterile conical tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Requirements: Determine the total volume of suspension needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg).

  • Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.

  • Prepare Vehicle: Prepare the 0.5% CMC vehicle by slowly adding 500 mg of CMC to 100 mL of sterile water while stirring to avoid clumping.

  • Suspend Compound: Add the weighed compound to a sterile conical tube. Add a small amount of the 0.5% CMC vehicle and vortex to create a uniform paste.

  • Final Volume: Gradually add the remaining vehicle to reach the final desired volume.

  • Homogenize: Vortex the suspension thoroughly for 2-3 minutes to ensure it is homogenous. Sonication can be used to aid in creating a fine, uniform suspension.[7]

  • Storage: Prepare the suspension fresh on the day of the experiment. Store at room temperature and vortex immediately before each administration.

G cluster_prep Suspension Preparation Workflow A 1. Weigh Compound C 3. Add Compound to Vehicle A->C B 2. Prepare 0.5% CMC Vehicle B->C D 4. Vortex to Homogenize C->D E 5. Final Suspension Ready for Dosing D->E

Figure 1. Workflow for oral suspension preparation.
Protocol 2: Preparation of a Solubilized Formulation for IV/Oral Administration (5 mg/mL)

This protocol uses a common co-solvent system to achieve a clear solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (for IV administration)

Procedure:

  • Calculate Requirements: Determine the final volume needed. The final vehicle composition will be 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.

  • Weigh Compound: Accurately weigh the required amount of the compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg.

  • Initial Solubilization: Add the compound to a sterile vial. Add 1 mL of DMSO (10% of final volume) and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to assist.[6]

  • Add Co-solvents: Sequentially add 4 mL of PEG400 (40% of final volume) and 0.5 mL of Tween-80 (5% of final volume). Vortex well after each addition to maintain a clear solution.[6]

  • Final Dilution: Add 4.5 mL of sterile saline (45% of final volume) to reach the final volume of 10 mL. Vortex until the solution is clear and homogenous.

  • Sterile Filtration (for IV use only): If the formulation is for intravenous administration, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.[6]

  • Storage: Prepare fresh on the day of use. If short-term storage is needed, store at 2-8°C, protected from light. Visually inspect for any precipitation before administration.[6]

G cluster_prep Solution Preparation Workflow A 1. Weigh Compound B 2. Dissolve in DMSO A->B C 3. Add PEG400 & Tween-80 B->C D 4. Add Saline (qs) C->D E 5. Vortex to Homogenize D->E F 6. Sterile Filter (IV Only) E->F G 7. Final Solution Ready for Dosing E->G Oral Use F->G IV Use G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine Compound->RTK

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They form the core scaffold of numerous drugs and clinical candidates targeting a range of biological macromolecules, including kinases, G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to the optimization of these pyrazole-based inhibitors, guiding the iterative process of designing and synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties.[3][4] This document provides a detailed guide to the experimental design of SAR studies for pyrazole inhibitors, including common target pathways, key experimental protocols, and data presentation strategies.

Target Identification and Signaling Pathways

A crucial first step in an SAR study is the identification of the biological target and the associated signaling pathway. Pyrazole-containing compounds have been shown to inhibit a variety of targets implicated in numerous diseases.

Common Targets and Pathways for Pyrazole Inhibitors:

  • Kinases: A primary focus for pyrazole inhibitors, particularly in oncology and inflammation. Key kinase targets include:

    • Janus Kinases (JAKs): Involved in the JAK-STAT signaling pathway, crucial for cytokine-mediated immune responses.[1][5]

    • Protein Kinase B (Akt): A central node in the PI3K-Akt-mTOR pathway, which governs cell survival, proliferation, and metabolism.[5]

    • Aurora Kinases: Essential for mitotic progression, making them attractive targets in cancer therapy.[5]

    • Checkpoint Kinases (Chk2): Involved in the DNA damage response pathway.[5]

  • Cyclooxygenases (COX): Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib are potent and selective inhibitors of COX-2.[6]

  • Toll-Like Receptors (TLRs): Triaryl pyrazole compounds can inhibit TLR signaling, which plays a role in inflammatory diseases.[7]

  • Topoisomerases: Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases, demonstrating potential as antibacterial agents.[8]

  • Carbonic Anhydrases (CA): Certain pyrazole derivatives exhibit inhibitory activity against human carbonic anhydrase isoforms I and II.[9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, targeted in cancer therapy.[11]

A diagram of a generic kinase signaling pathway often targeted by pyrazole inhibitors is presented below.

a_generic_kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., Src) Receptor->Kinase1 Kinase2 Target Kinase (e.g., JAK, Akt) Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Effector Effector Protein Substrate->Effector TF Transcription Factor (e.g., STAT) Effector->TF Gene Target Gene TF->Gene Biological_Response Biological Response (e.g., Proliferation, Inflammation) Gene->Biological_Response Extracellular_Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Extracellular_Signal->Receptor Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Kinase2 Inhibition

A generic kinase signaling pathway targeted by pyrazole inhibitors.

Experimental Design for SAR Studies

A typical SAR study for pyrazole inhibitors follows a well-defined workflow, starting from initial screening and progressing to lead optimization.

The logical workflow for a typical SAR study is depicted in the following diagram.

sar_workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_analysis Data Analysis Library_Design Library Design (Scaffold Hopping, Bioisosteric Replacement) Synthesis Chemical Synthesis Library_Design->Synthesis Primary_Screening Primary Screening (Biochemical Assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Cell-Based Assays) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis Primary_Screening->SAR_Analysis Lead_Optimization Lead Optimization (ADME/Tox) Secondary_Screening->Lead_Optimization Lead_Optimization->SAR_Analysis SAR_Analysis->Library_Design Iterative Design QSAR QSAR Modeling (Optional) SAR_Analysis->QSAR

Workflow for a typical SAR study of pyrazole inhibitors.
Data Presentation

Clear and concise presentation of quantitative data is essential for discerning structure-activity relationships. Tables should be used to summarize key parameters.

Table 1: In Vitro Potency and Selectivity of Pyrazole Inhibitors

Compound IDR1 GroupR2 GroupTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Index
PYZ-001HPhenyl505000100
PYZ-002ClPhenyl254500180
PYZ-003H4-F-Phenyl106000600
PYZ-004Cl4-F-Phenyl555001100

Table 2: Cellular Activity and Cytotoxicity of Pyrazole Inhibitors

Compound IDCell-Based EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index
PYZ-0011.2>50>41.7
PYZ-0020.8>50>62.5
PYZ-0030.345150
PYZ-0040.140400

Experimental Protocols

Detailed protocols are crucial for reproducibility and accurate data interpretation. Below are representative protocols for key experiments in an SAR study of pyrazole kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for JAK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole compounds against a target kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Pyrazole inhibitor stock solutions (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the pyrazole inhibitors in DMSO.

  • Add 50 nL of the diluted compounds to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the JAK2 enzyme and the kinase substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of pyrazole inhibitors on a cancer cell line.[12][13]

Materials:

  • Human cancer cell line (e.g., K562, A549)[12]

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Pyrazole inhibitor stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the pyrazole inhibitors and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the half-maximal effective concentration (EC50) from the dose-response curve.

Protocol 3: Western Blot Analysis for Phospho-STAT3 Inhibition

Objective: To confirm the on-target effect of pyrazole JAK inhibitors by measuring the phosphorylation status of a downstream substrate.

Materials:

  • Human cell line expressing the target (e.g., HEL cells for JAK2)

  • Pyrazole inhibitors

  • Cytokine for stimulation (e.g., IL-6)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the pyrazole inhibitors for 1 hour.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control (GAPDH).

Conclusion

A systematic and well-designed SAR study is paramount for the successful development of novel pyrazole-based inhibitors. By integrating targeted library design, robust biochemical and cell-based assays, and clear data analysis, researchers can efficiently identify and optimize compounds with promising therapeutic potential. The protocols and guidelines presented in this document provide a solid framework for conducting comprehensive SAR investigations of pyrazole inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the condensation reaction between a β-ketonitrile, specifically 3-(4-chlorophenyl)-3-oxopropanenitrile, and methylhydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired pyrazole ring.

Q2: What are the primary challenges in this synthesis that can lead to low yields?

A2: The primary challenges that can result in diminished yields include the formation of regioisomers, incomplete reaction, and difficulties in purification. When using methylhydrazine, the cyclization can occur in two different ways, leading to the desired 1-methyl-5-amino isomer and the undesired 1-methyl-3-amino isomer. Incomplete reaction can leave unreacted starting materials or the stable hydrazone intermediate in the reaction mixture, complicating purification.

Q3: How can I control the regioselectivity of the reaction to favor the desired 5-amino isomer?

A3: Controlling regioselectivity is a critical aspect of this synthesis. The choice of solvent and the nature of the reaction medium (acidic or basic) can significantly influence the ratio of the two regioisomers.[1][2] Studies on similar pyrazole syntheses have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in favor of one isomer over the other.[3] Acidic conditions are generally reported to favor the formation of the 5-aminopyrazole isomer.[2]

Q4: What are the common side products I should be aware of?

A4: Besides the undesired regioisomer, other potential side products include the uncyclized hydrazone intermediate, which can be stable and difficult to cyclize completely. If the reaction is carried out in acetic acid at high temperatures, N-acetylation of the product can occur. Furthermore, 5-aminopyrazoles are known to be reactive and can potentially undergo further reactions if the conditions are too harsh.

Q5: How can I purify the final product and remove the unwanted regioisomer?

A5: Purification is typically achieved through column chromatography on silica gel.[4][5] A solvent system such as ethyl acetate/petroleum ether can be effective in separating the desired 5-amino isomer from the 3-amino isomer and other impurities.[4] Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential. Recrystallization from a suitable solvent, such as ethyl acetate, can be used for further purification of the isolated product.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials (TLC analysis) Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the purity of starting materials, especially the methylhydrazine. - Use a slight excess of methylhydrazine (1.1-1.2 equivalents).
Presence of a significant amount of the undesired regioisomer Poor regioselectivity.- Change the solvent to a fluorinated alcohol like TFE or HFIP to improve regioselectivity.[3] - Ensure the reaction is carried out under acidic conditions (e.g., using acetic acid as a catalyst or solvent).[2]
Product loss during workup and purification Inefficient extraction or purification.- Optimize the extraction procedure by adjusting the pH of the aqueous layer. - Use a carefully selected eluent system for column chromatography to ensure good separation.[4][5]
Issue 2: Formation of a Mixture of Regioisomers
Symptom Possible Cause Troubleshooting Steps
Two or more spots on TLC with similar Rf values, confirmed by NMR/MS as isomers Lack of regiocontrol in the cyclization step.- Solvent Modification: Switch from standard alcohols like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] - Acid Catalysis: Ensure the presence of an acid catalyst, such as acetic acid, as this has been shown to favor the formation of the 5-amino isomer.[2] - Temperature Control: Investigate the effect of reaction temperature, as lower temperatures may favor the kinetic product.
Difficulty in separating the isomers by column chromatography Similar polarity of the regioisomers.- Employ a shallow gradient elution during column chromatography. - Use a different stationary phase for chromatography if silica gel is not effective. - Consider derivatization of the mixture to facilitate separation, followed by deprotection.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally related compound.[4]

Materials:

  • 3-(4-chlorophenyl)-3-oxopropanenitrile

  • Methylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Petroleum Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol.

  • Add glacial acetic acid (catalytic amount, e.g., 0.1 equivalents).

  • To this solution, add methylhydrazine (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain this compound.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Model Pyrazole Synthesis

EntrySolventRatio of Regioisomers (1-methyl-3-amino : 1-methyl-5-amino)
1EthanolMixture of isomers, often difficult to separate
22,2,2-Trifluoroethanol (TFE)Significantly improved selectivity[3]
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High to exclusive selectivity for one isomer[3]

Note: The exact ratios are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 3-(4-chlorophenyl)-3-oxopropanenitrile + Methylhydrazine B Reaction Mixture (Ethanol, Acetic Acid) A->B Condensation & Cyclization C Crude Product D Extraction with Ethyl Acetate C->D E Column Chromatography D->E F Pure 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine E->F

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction RegioisomerIssue Regioisomer Formation? IncompleteReaction->RegioisomerIssue No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckPurity Check Starting Material Purity IncompleteReaction->CheckPurity Yes PurificationLoss Loss during Purification? RegioisomerIssue->PurificationLoss No ChangeSolvent Change Solvent (e.g., TFE) RegioisomerIssue->ChangeSolvent Yes AcidCatalysis Ensure Acidic Conditions RegioisomerIssue->AcidCatalysis Yes OptimizeExtraction Optimize Extraction PurificationLoss->OptimizeExtraction Yes OptimizeChroma Optimize Chromatography PurificationLoss->OptimizeChroma Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended first step?

A1: It is a common observation for pyrazole derivatives to exhibit poor aqueous solubility.[1][2] The recommended initial step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of both polar and nonpolar compounds for biological assays due to its miscibility with water and cell culture media.[3][4]

Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This phenomenon, known as "DMSO shock" or precipitation upon dilution, is a frequent challenge with hydrophobic compounds.[5][6] When the DMSO stock is added to an aqueous medium, the DMSO rapidly disperses, and the compound is exposed to a predominantly aqueous environment where it has low solubility, causing it to precipitate.[6] Several strategies can mitigate this:

  • Optimize DMSO Concentration: Determine the highest concentration of DMSO your assay can tolerate without affecting the biological system. Some assays can tolerate up to 1-2% DMSO, while others may be more sensitive.[5][7] A higher final DMSO concentration can help maintain compound solubility.

  • Use Co-solvents: Incorporating a co-solvent in your final assay buffer can increase the solubility of your compound.[8][9]

  • Employ Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the compound, keeping it in solution.[8][10]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12][13][14]

Q3: What are some common co-solvents I can try?

A3: Besides DMSO, other water-miscible organic solvents can be used as co-solvents.[8] Commonly used co-solvents in biological assays include:

  • Ethanol[15]

  • Methanol[15]

  • Propylene glycol (PG)[8]

  • Polyethylene glycol (PEG), particularly low-molecular-weight PEGs like PEG 400[8]

It is crucial to perform a vehicle control experiment to ensure the chosen co-solvent at the final concentration does not interfere with your assay.

Q4: How do cyclodextrins work to improve solubility?

A4: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core.[13] This host-guest complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the compound.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[8][14]

Troubleshooting Guide

Issue: Compound Precipitation During Serial Dilutions
  • Observation: The compound is soluble in the initial high-concentration stock (e.g., in 100% DMSO) but precipitates when serially diluted in the assay buffer.

  • Troubleshooting Workflow:

G start Precipitation Observed During Serial Dilution check_dmso Is Final DMSO Concentration < 1%? start->check_dmso increase_dmso Increase Final DMSO (if assay tolerates) check_dmso->increase_dmso Yes test_cosolvent Test Co-solvents (e.g., Ethanol, PEG 400) check_dmso->test_cosolvent No sonicate Apply Gentle Sonication and/or Warming increase_dmso->sonicate test_cosolvent->sonicate test_cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) test_surfactant Test Surfactants (e.g., Tween 80) test_cyclodextrin->test_surfactant Precipitate Persists success Solubility Issue Resolved test_cyclodextrin->success Precipitate Dissolves test_surfactant->success Precipitate Dissolves fail Consult Formulation Specialist test_surfactant->fail Precipitate Persists sonicate->test_cyclodextrin Precipitate Persists sonicate->success Precipitate Dissolves

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

Solubilization StrategyTypical Concentration Range in AssayAdvantagesPotential Disadvantages
DMSO 0.1% - 2% (v/v)Dissolves a wide range of compounds.[4]Can be toxic to cells at higher concentrations; may interfere with assay components.[7]
Ethanol 0.1% - 1% (v/v)Good co-solvent, less toxic than DMSO for some cell lines.[15]Can cause protein denaturation at higher concentrations.
PEG 400 1% - 10% (v/v)Low toxicity, good solubilizing agent for many compounds.[8]Can increase the viscosity of the solution.
Tween® 80 0.01% - 0.1% (v/v)Effective at low concentrations, forms micelles to solubilize compounds.[8]Can interfere with assays involving lipid membranes or protein-protein interactions.
HP-β-Cyclodextrin 1 - 10 mMHigh solubilization capacity, low toxicity.[11][14]Can potentially extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired high stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication in a water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Precipitation can occur during freeze-thaw cycles.[16]

Protocol 2: Solubilization using a Co-solvent
  • Prepare a high-concentration stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Prepare your assay buffer containing the desired final concentration of a co-solvent (e.g., 1% Ethanol or 5% PEG 400).

  • Perform a serial dilution of the DMSO stock solution directly into the co-solvent-containing assay buffer.

  • Vortex briefly after each dilution step.

  • Visually inspect for any signs of precipitation.

  • Important: Always run a vehicle control containing the same final concentration of DMSO and co-solvent to assess any effects on the assay.

Protocol 3: Solubilization using Cyclodextrins
  • Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-Cyclodextrin) in your aqueous assay buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Add the DMSO stock solution dropwise to the cyclodextrin-containing buffer while vortexing to achieve the desired final compound concentration. The final DMSO concentration should be kept as low as possible.

  • Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Visually inspect for clarity. If the solution is not clear, gentle warming or sonication may be applied.

  • Important: A vehicle control containing the same final concentrations of DMSO and cyclodextrin is essential.

G cluster_0 Stock Preparation cluster_1 Dilution into Assay Buffer cluster_2 Solubilization Aids (Optional) Compound Compound Powder Stock High Concentration Stock Solution Compound->Stock DMSO 100% DMSO DMSO->Stock FinalSolution Final Assay Solution Stock->FinalSolution Dilute AssayBuffer Aqueous Assay Buffer AssayBuffer->FinalSolution Cosolvent Co-solvent Cosolvent->AssayBuffer Cyclodextrin Cyclodextrin Cyclodextrin->AssayBuffer Surfactant Surfactant Surfactant->AssayBuffer

Caption: General experimental workflow for solubilization.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting section is organized in a question-and-answer format to directly address common challenges in pyrazole synthesis.

Q1: My pyrazole synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary issue is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Here is a logical workflow for troubleshooting low yields:

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry [ Impurities Found ] success Yield Improved check_purity->success [ Pure Reagents Used ] optimize_conditions Optimize Reaction Conditions check_stoichiometry->optimize_conditions [ Stoichiometry Correct ] check_stoichiometry->success [ Stoichiometry Adjusted ] check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions [ Conditions Optimized ] optimize_conditions->success [ Optimal Conditions Found ] purification Review Purification Technique check_side_reactions->purification [ No Obvious Side Products ] check_side_reactions->success [ Side Reactions Minimized ] purification->success [ Losses Minimized ]

A logical workflow for troubleshooting low yield in pyrazole synthesis.

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents can significantly improve regioselectivity in favor of the desired isomer compared to reactions run in ethanol.[2]

  • Catalyst Selection: The choice of catalyst can influence which carbonyl group is preferentially attacked.[3] Both acid and base catalysis can be employed, and screening different catalysts may be necessary.[3]

  • Temperature Control: In some cases, reaction temperature can influence the ratio of regioisomers formed.[4][5]

Q3: The reaction mixture has developed a significant discoloration. Is this normal and can it be prevented?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Mitigation Strategies:

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification of Hydrazine: Purifying the hydrazine derivative before use can remove some of these impurities.[1]

  • Post-Reaction Purification: Recrystallization is an effective method for purifying the final pyrazole product and removing colored impurities.[1]

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I avoid this?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrazole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[6]

Preventative Measures:

  • Lower Reaction Temperature: Consider running the reaction at a lower temperature to minimize polymerization.

  • Use a Milder Catalyst: If using an acid catalyst, switching to a milder acid or using a lower concentration can be beneficial. In some cases, the reaction may proceed without a catalyst in a high-boiling solvent like DMF.[7]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions leading to tar formation.[7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on pyrazole synthesis.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity

Entry1,3-DicarbonylHydrazineSolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio
11,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanolRoom Temp1-55:45
21,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFERoom Temp<1-85:15
31,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIPRoom Temp<1->95:5
4AcetylacetonePhenylhydrazineEthanolReflux285-
5AcetylacetonePhenylhydrazineWater60492-
6Ethyl AcetoacetateHydrazine HydrateEthanolReflux388-

Data synthesized from multiple sources for illustrative purposes.[2][8]

Table 2: Effect of Catalyst on Pyrazole Synthesis Yield

EntryReactant 1Reactant 2CatalystSolventTemperature (°C)TimeYield (%)
1Acetophenone, Benzaldehyde4-HydrazinylbenzenesulfonamideNaOHEthanol802 h25-87
2Substituted AcetophenonesPhenylhydrazineAcetic AcidEthanolRoom Temp--
31,3-DiketonesArylhydrazinesLiClO4---High (exact % not specified)
4Ethyl AcetoacetateHydrazine HydrateSnCl2-801.4 h80
5Ethyl AcetoacetateHydrazine HydrateSnCl2 (Microwave)--25 min88
61,3-DiolsHydrazinesRuH2(PPh3)3CO, Xantphos, AcOH---75

Data synthesized from multiple sources for illustrative purposes.[3][8][9][10]

Experimental Protocols

Below are detailed methodologies for key pyrazole synthesis experiments.

Protocol 1: Knorr Pyrazole Synthesis from a 1,3-Dicarbonyl Compound

This protocol describes a general procedure for the Knorr synthesis of pyrazoles.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol or Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).

  • Add a suitable solvent such as ethanol, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[11]

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

G setup Reaction Setup: 1,3-Dicarbonyl, Solvent, Catalyst in Flask add_hydrazine Add Hydrazine Derivative setup->add_hydrazine reflux Heat to Reflux & Monitor by TLC add_hydrazine->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify product Pure Pyrazole purify->product

Experimental workflow for the Knorr pyrazole synthesis.
Protocol 2: Paal-Knorr Pyrrole Synthesis

This protocol outlines the synthesis of a pyrrole from a 1,4-dicarbonyl compound.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline) or ammonia

  • Ethanol

  • Acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in ethanol.

  • Add the primary amine or an ammonia source (an excess is often used).[12]

  • Add a catalytic amount of a weak acid, such as acetic acid.[13]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound attack1 Nucleophilic attack of hydrazine on a carbonyl group dicarbonyl->attack1 hydrazine Hydrazine Derivative hydrazine->attack1 intermediate1 Formation of a hydrazone intermediate attack1->intermediate1 attack2 Intramolecular attack of the second nitrogen intermediate1->attack2 cyclization Cyclization to form a five-membered ring attack2->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole dehydration->pyrazole

Mechanism of the Knorr pyrazole synthesis.

References

Troubleshooting guide for the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazoles.

Issue 1: Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can stem from several factors, including the quality of starting materials and suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1][3]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can significantly lower the yield of the desired product.[1][4]

  • Catalyst Choice: The Knorr pyrazole synthesis is typically acid-catalyzed.[2][5] Ensure the appropriate catalyst is being used and consider screening other catalysts if yields remain low. For certain substrates, nano-ZnO has been shown to be an efficient catalyst.[6][7]

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions cluster_end start Low Pyrazole Yield Purity Assess Starting Material Purity start->Purity Stoichiometry Optimize Stoichiometry start->Stoichiometry Conditions Evaluate Reaction Conditions start->Conditions SideReactions Investigate Side Reactions start->SideReactions PurifyReagents Use Pure/Fresh Reagents Purity->PurifyReagents AdjustRatio Adjust Reactant Ratio (e.g., slight excess of hydrazine) Stoichiometry->AdjustRatio OptimizeParams Optimize Temp, Time, Solvent, pH Monitor with TLC/LC-MS Conditions->OptimizeParams CharacterizeByproducts Identify and Minimize Side Products SideReactions->CharacterizeByproducts end Improved Yield PurifyReagents->end AdjustRatio->end OptimizeParams->end CharacterizeByproducts->end

A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A: The formation of a regioisomeric mixture is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[8] Aprotic dipolar solvents may also give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[6]

  • pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Temperature Control: Reaction temperature can also affect the ratio of regioisomers.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

Entry1,3-Dicarbonyl Substituent (R¹)SolventRatio of Regioisomers
1PhenylEthanol60:40
2PhenylTFE85:15
3PhenylHFIP97:3
42-FurylEthanol70:30
52-FurylHFIP>99:1
6MethylTFE85:15

Data adapted from studies on the synthesis of fluorinated tebufenpyrad analogs, demonstrating improved regioselectivity with fluorinated alcohols.[8]

Issue 3: Purification and Characterization Challenges

Q3: I am having difficulty purifying my substituted pyrazole, and the characterization is ambiguous.

A: Purification of pyrazoles can be challenging due to the presence of regioisomers, starting materials, or side products. Characterization can be complicated by tautomerism.

Purification and Characterization Guidance:

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying solid pyrazole products.[1] Experiment with different solvent systems to find optimal conditions.

    • Column Chromatography: Silica gel column chromatography is commonly used to separate regioisomers and other impurities.[1][2] A mobile phase of ethyl acetate/hexane is often effective.[2]

  • Characterization of Regioisomers:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers.[9] The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer.[9] HMBC experiments can be particularly useful in unambiguously assigning the structure by observing long-range correlations between protons and carbons.[10]

    • X-ray Crystallography: If suitable crystals can be obtained, X-ray diffraction provides definitive structural confirmation.[9]

  • Tautomerism: Pyrazoles can exist as tautomers, which can complicate NMR interpretation. While often drawn in the pyrazolone form, the pyrazole tautomer is generally more stable.[3][11]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[2] This is a starting point and may require optimization for different substrates.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., glacial acetic acid)[11]

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] Note that this addition can be exothermic.[2] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Reaction: Heat the reaction mixture, for example, under reflux, for a specified time (e.g., 1 hour).[2] Monitor the reaction progress by TLC.[1]

  • Isolation:

    • If a precipitate forms upon cooling, collect the solid product by vacuum filtration.[1][2]

    • Alternatively, cool the reaction mixture in an ice bath to induce crystallization.[2]

    • If no solid forms, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

G cluster_workflow Knorr Pyrazole Synthesis Workflow A 1. Dissolve 1,3-Dicarbonyl in Solvent B 2. Add Hydrazine Derivative A->B C 3. Heat Reaction Mixture (e.g., Reflux) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Isolate Crude Product (Filtration/Evaporation) D->E Reaction Complete F 6. Purify Product (Recrystallization/Chromatography) E->F G Pure Substituted Pyrazole F->G

References

Technical Support Center: Optimizing the Purity of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the purity of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the potential impurities?

The most common and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1] For this compound, this likely involves the reaction of 3-(4-chlorophenyl)-3-oxopropanenitrile with methylhydrazine.

The primary impurities to consider are:

  • Regioisomers: The reaction between an unsymmetrical β-ketonitrile and a substituted hydrazine like methylhydrazine can lead to the formation of a regioisomeric byproduct, 5-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-3-Amine. The separation of these isomers can be challenging.

  • Unreacted Starting Materials: Residual 3-(4-chlorophenyl)-3-oxopropanenitrile or methylhydrazine may remain in the crude product.

  • Hydrolysis Products: The nitrile group of the starting material or the final product can potentially undergo hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

  • Side-Reaction Products: Other minor impurities may form depending on the specific reaction conditions, such as temperature and catalysts used.

Q2: My final product has a persistent yellow or brownish color. What could be the cause and how can I remove it?

Colored impurities in pyrazole synthesis can often be attributed to side reactions involving the hydrazine starting material.[2] These impurities are often polar and can sometimes be removed by treatment with activated carbon during recrystallization or by column chromatography.

Q3: I am observing two spots on my TLC plate that are very close to each other. What are they likely to be and how can I separate them?

This observation is highly indicative of the presence of regioisomers. Due to their similar structures, they often have very close Rf values on TLC. Separation can be attempted by:

  • Fractional Recrystallization: This technique involves multiple, careful recrystallization steps to enrich one isomer over the other, provided there is a sufficient difference in their solubilities in a particular solvent system.[2]

  • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques offer higher resolution and can often successfully separate regioisomers.

  • Column Chromatography with an Optimized Eluent System: A carefully selected solvent system with a shallow polarity gradient can improve separation on a silica gel column.

Troubleshooting Guides

This section provides detailed methodologies for common purification techniques to improve the purity of this compound.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility.

Recommended Solvents:

  • Single Solvents: Ethanol, methanol, and isopropanol are good starting points for polar pyrazole derivatives.[2]

  • Mixed Solvent Systems: A common approach is to dissolve the crude product in a "good" solvent (e.g., hot methanol or ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity appears, followed by slow cooling.[2]

Experimental Protocol: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., methanol).

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemTemperature (°C)ObservationEstimated Yield (%)Estimated Purity (%)
Methanol65Good dissolution when hot, crystals form upon cooling70-80>98
Ethanol/Water78Soluble in hot ethanol, precipitates with water65-75>97
Ethyl Acetate/Hexane77Soluble in hot ethyl acetate, precipitates with hexane60-70>96
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Column Chromatography Eluent Optimization

Eluent System (Hexane:Ethyl Acetate)TLC Rf of ProductTLC Rf of ImpuritySeparation EfficiencyEstimated Yield (%)Estimated Purity (%)
9:10.20.25Poor--
7:30.40.5Moderate60-70~95
1:10.60.7Good70-80>98

Experimental Workflows and Logical Relationships

To aid in your troubleshooting process, the following diagrams illustrate the logical workflow for purification and the potential synthetic pathways leading to impurities.

Purification_Workflow Diagram 1: General Purification Workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Check Purity (TLC, HPLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Purity Not OK pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK further_purification Further Purification Needed purity_check2->further_purification Purity Not OK

Caption: General workflow for the purification of this compound.

Synthesis_and_Impurities Diagram 2: Synthesis and Potential Impurity Formation start_materials 3-(4-chlorophenyl)-3-oxopropanenitrile + Methylhydrazine reaction Condensation Reaction start_materials->reaction desired_product This compound (Desired Product) reaction->desired_product regioisomer 5-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-3-Amine (Regioisomeric Impurity) reaction->regioisomer unreacted Unreacted Starting Materials reaction->unreacted side_products Other Side Products reaction->side_products

Caption: Synthetic pathway and potential formation of impurities.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?

A1: The most significant safety concerns during the scale-up of pyrazole synthesis, especially routes involving hydrazine or its derivatives, are related to the inherent hazards of these reagents.[1]

  • Toxicity and Corrosivity: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[2][3] Both acute and chronic exposure must be strictly avoided.[3] All handling must occur in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and splash-proof goggles or a face shield.[2][4]

  • Thermal Runaway: Condensation reactions involving hydrazine are often highly exothermic.[1] On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway reaction if not properly controlled.[5]

  • Decomposition and Flammability: Hydrazine is a high-energy compound that can decompose, sometimes explosively, at elevated temperatures or in the presence of catalytic metals like copper, iron, or their oxides.[1] It also has a wide flammability range in air (4.7% to 100% by volume).[4]

Q2: How can the exothermic nature of the reaction be safely managed during a large-scale synthesis?

A2: Managing the reaction exotherm is critical for a safe and controlled scale-up. Several strategies can be employed:[1]

  • Slow and Controlled Addition: Add the hydrazine hydrate (or other reactive reagent) to the reaction mixture slowly and in a controlled manner to allow the cooling system to dissipate the generated heat effectively.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket) capable of handling the total heat output of the scaled-up reaction.

  • Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of the reaction. Dilute solutions of hydrazine are inherently safer to handle.[1]

  • Process Monitoring: Implement real-time temperature monitoring to detect any unexpected temperature spikes that could indicate a loss of control.

Q3: My pyrazole synthesis suffers from low yield upon scale-up. What are the common causes and solutions?

A3: Low yields are a frequent challenge during scale-up and can be attributed to several factors:[6]

  • Incomplete Reaction: The reaction may not be reaching completion due to inefficient mixing or insufficient reaction time or temperature at the larger scale.

    • Solution: Ensure the reactor's mixing is adequate to maintain a homogeneous mixture. Monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the full consumption of starting materials before workup.[6] Consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. The most common issue is the formation of regioisomers.[1]

    • Solution: Optimize reaction conditions such as temperature, solvent, and catalyst to improve selectivity towards the desired product.[1]

  • Product Loss During Workup and Purification: The desired compound may be lost during extraction, crystallization, or chromatography steps.

    • Solution: Optimize the solvents and procedures for workup and purification. For crystallization, carefully select a solvent system that maximizes recovery of the pure product.

Q4: How can I control the formation of regioisomers when using unsymmetrical starting materials?

A4: The formation of regioisomers is a common problem, particularly in Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds.[7] Controlling the regioselectivity is key to improving yield and simplifying purification.

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase the regioselectivity in some pyrazole formations.[8] Protic solvents may favor one isomer, while aprotic solvents may favor the other.[9]

  • Reaction Conditions: Lowering the reaction temperature may improve selectivity.[1] Experimenting with different acid or base catalysts can also direct the reaction towards the desired isomer.

  • Alternative Synthetic Routes: If regioselectivity remains poor, exploring alternative synthetic pathways that offer better regiochemical control may be necessary.[1][10]

Q5: What are the primary challenges in purifying pyrazole-based compounds at a larger scale?

A5: Purification is often a significant bottleneck during scale-up.

  • Separation of Isomers: Regioisomers often have very similar physical properties, making their separation by crystallization or column chromatography difficult.

    • Solution: Extensive screening of solvent systems for both recrystallization and chromatography is often required. Sometimes, converting the pyrazole to a salt can alter its solubility, allowing for easier separation through crystallization.[11][12]

  • Chromatography Limitations: Column chromatography, while effective at the lab scale, can be costly and time-consuming at an industrial scale, requiring large volumes of solvent.

    • Solution: Optimize the reaction to minimize impurities, thereby reducing the burden on the purification step. Develop a robust crystallization procedure as the primary method of purification.

  • Handling Solids: Efficiently filtering, washing, and drying large quantities of solid product can be challenging.

Q6: How can flow chemistry help address the challenges of scaling up pyrazole synthesis?

A6: Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for scale-up, particularly for pyrazole synthesis.[13][14]

  • Enhanced Safety: By conducting reactions in a small-volume, continuous stream, flow chemistry minimizes the amount of hazardous material (like hydrazine or unstable intermediates) present at any given time, drastically reducing the risk of explosions or thermal runaway.[15][16]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heating and cooling, providing precise temperature control that is difficult to achieve in large batch reactors.[17] This leads to better selectivity and fewer side products.

  • Improved Scalability: Scaling up in a flow system often means simply running the reactor for a longer duration ("scaling out") rather than re-engineering a larger vessel.[16][17] This makes the transition from lab to pilot scale more predictable.

  • Increased Efficiency: Flow chemistry can reduce reaction times, improve yields, and allow for the integration of synthesis and purification steps, leading to a more streamlined process.[13][18]

Troubleshooting Guides

This guide provides solutions to specific issues that may be encountered during the scale-up of pyrazole synthesis.

Symptom / IssuePossible Cause(s)Suggested Solutions
Poor Regioselectivity • Reaction conditions favor the formation of multiple isomers.[1] • Inappropriate solvent choice.• Screen different solvents, including polar protic (e.g., ethanol/water), polar aprotic (e.g., acetonitrile), and fluorinated alcohols (e.g., TFE).[9] • Optimize the reaction temperature; lowering it may enhance selectivity.[1] • Investigate different acid or base catalysts to influence the reaction pathway.
Exothermic Runaway • Poor heat dissipation at a larger scale.[1] • Rate of reagent addition is too fast.Immediate Action: Ensure maximum cooling is applied. If necessary, quench the reaction with a suitable agent. • Future Runs: Reduce the rate of reagent addition, increase the solvent volume for better heat absorption, and verify that the cooling system is adequate for the scale.[1]
Product Degradation • Product is unstable at elevated temperatures. • Sensitivity to air (oxidation) or other reagents.• Lower the reaction and purification temperatures. • Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1]
Difficulty in Purification • Product and impurities (e.g., regioisomers) have similar physical properties.• Screen a wide variety of solvents and solvent mixtures for recrystallization. • For column chromatography, experiment with different solvent systems and stationary phases (e.g., silica gel, alumina). • Consider forming a salt of the pyrazole to alter its solubility and facilitate purification by crystallization.[11]
Crystallization/Precipitation Fails or is Inefficient • Improper solvent choice. • Supersaturation is not achieved correctly. • Oiling out instead of crystallization.• Perform a systematic solvent screen to find an optimal system where the product has high solubility in the hot solvent and low solubility when cold. • Control the cooling rate; slow cooling often yields better crystals. • Try adding a small amount of an anti-solvent to induce precipitation.[19] • If the product oils out, try vigorous stirring at a slightly elevated temperature or add seed crystals to encourage crystallization.[20]

Experimental Protocols

Protocol 1: General Procedure for Knorr Synthesis of a Pyrazolone

This protocol is a generalized procedure for the synthesis of a pyrazolone derivative from a β-ketoester and a hydrazine, based on the synthesis of Edaravone.[7][19]

Safety Precaution: Hydrazine and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood using appropriate PPE.[7] The initial addition of reagents can be exothermic.[20]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent) and the hydrazine (e.g., phenylhydrazine, 1.0 equivalent).[7]

  • Heating: Heat the reaction mixture to reflux (or a target temperature, e.g., 100°C) and maintain for 1-2 hours.[19]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure the starting materials are fully consumed.[19] A typical mobile phase could be 30% ethyl acetate in hexane.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath. The product may begin to crystallize or separate as an oil/syrup.[7]

    • To induce crystallization, add a small amount of a suitable solvent (e.g., diethyl ether or water) and stir the mixture vigorously.[7][19]

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent.

    • The pure product can be obtained by recrystallization from an appropriate solvent, such as ethanol.[7]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate: Dissolve a small amount of the starting material in a suitable solvent. Use a capillary tube to spot the SM lane. For the reaction mixture, take a small aliquot from the flask, dilute it, and spot the RM lane. Spot both the starting material and the reaction mixture on the C lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate/70% hexane). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light. The disappearance of the starting material spot in the RM lane indicates the reaction is progressing.

Visualizations

Experimental and Safety Workflows

G cluster_prep Preparation & Safety cluster_reaction Reaction Scale-Up cluster_workup Workup & Purification cluster_analysis Final Analysis PPE Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood Reagents Prepare Starting Materials & Solvents FumeHood->Reagents Setup Assemble Reactor with Cooling Reagents->Setup Charge Charge Reactor with Substrate & Solvent Setup->Charge Addition Slowly Add Hydrazine Charge->Addition MonitorTemp Monitor Temperature for Exotherm Addition->MonitorTemp Heat Heat to Target Temperature MonitorTemp->Heat MonitorTLC Monitor Reaction by TLC/LC-MS Heat->MonitorTLC Cool Cool Reaction Mixture MonitorTLC->Cool Crystallize Induce Crystallization /Precipitation Cool->Crystallize Filter Filter and Wash Crude Product Crystallize->Filter Recrystallize Recrystallize for Final Purity Filter->Recrystallize Dry Dry Pure Product Recrystallize->Dry Analyze Analyze Product (NMR, MS, MP) Dry->Analyze G start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are there significant byproducts or isomers? check_completion->check_byproducts Yes solution_incomplete Increase reaction time/temp Improve mixing incomplete->solution_incomplete end_node Yield Improved solution_incomplete->end_node byproducts Side Reactions or Poor Regioselectivity check_byproducts->byproducts Yes check_workup Is product being lost during workup/purification? check_byproducts->check_workup No solution_byproducts Optimize conditions (temp, solvent) Screen catalysts Consider alternative route byproducts->solution_byproducts solution_byproducts->end_node workup_loss Product Loss During Isolation check_workup->workup_loss Yes check_workup->end_node No solution_workup Optimize extraction solvents Optimize crystallization conditions workup_loss->solution_workup solution_workup->end_node G cluster_challenges Key Scale-Up Challenges cluster_solutions Mitigation Strategies cluster_advanced Advanced Solution challenge1 Hydrazine Hazards (Toxic, Reactive) solution1a Strict Engineering Controls (Fume Hood) challenge1->solution1a solution1b Mandatory PPE challenge1->solution1b solution_flow Implement Flow Chemistry challenge1->solution_flow challenge2 Exothermic Reaction (Thermal Runaway Risk) solution2a Process Control (Slow Addition, Dilution) challenge2->solution2a solution2b Efficient Cooling System challenge2->solution2b challenge2->solution_flow challenge3 Regioisomer Formation (Purification Difficulty) solution3a Condition Optimization (Solvent, Temp, Catalyst) challenge3->solution3a

References

Technical Support Center: Refining Purification Methods for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The two primary recommended purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q2: What is the expected melting point of pure this compound?

A2: There are conflicting reports in the literature regarding the melting point. One source indicates a melting point of 150 °C[1], while another suggests a range of 93-95 °C. This discrepancy may be due to different polymorphic forms or residual impurities. It is crucial to characterize the purified product thoroughly (e.g., by NMR, and elemental analysis) to confirm its identity and purity.

Q3: What are some common solvents for the recrystallization of this compound?

A3: Ethanol, methanol, or a mixture of ethanol and water are commonly used for the recrystallization of amino-pyrazoles.[2][3] For a similar compound, ethyl acetate was used for recrystallization.[4] The ideal solvent system should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in the solution.

Q4: Are there any special considerations when performing column chromatography with this compound?

A4: Yes, due to the basic nature of the amine group, the compound may interact strongly with silica gel, leading to poor separation and tailing. To mitigate this, it is recommended to deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.- Try a different solvent or a solvent mixture. Adding a less polar "anti-solvent" (e.g., water to an ethanol solution) dropwise to the hot solution until turbidity appears can induce crystallization upon cooling.[2]- Ensure the minimum amount of hot solvent is used to dissolve the crude product.
The compound "oiled out" instead of crystallizing.- Re-heat the solution to dissolve the oil and add more solvent.- Try a different solvent system. Oiling out can occur if the boiling point of the solvent is higher than the melting point of the solute.
Colored Impurities in the Final Product The starting materials or reaction intermediates may have decomposed. Phenylhydrazine, a common precursor, can oxidize and form colored byproducts.[5]- Run the synthesis reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use fresh, high-purity reagents.- Consider a pre-purification step, such as an activated carbon treatment of the crude solution before recrystallization.
Broad or Tailing Peaks in Column Chromatography Strong interaction between the basic amine group and the acidic silica gel.- Deactivate the silica gel with triethylamine (typically 0.1-1% v/v in the eluent).- Alternatively, use neutral or basic alumina as the stationary phase.
Co-elution of Impurities in Column Chromatography The polarity of the eluent is not optimized for separation.- Perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to find the optimal eluent for separation.- A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation.
Discrepancy in Melting Point of Purified Product The presence of different polymorphs or persistent, structurally similar impurities.- Characterize the product using spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm its identity and purity.- Attempt recrystallization from a different solvent system, as this can sometimes lead to the formation of a different, more stable polymorph.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀ClN₃[6]
Molecular Weight 207.66 g/mol [6]
Melting Point 150 °C or 93-95 °C[1],[7]
Appearance Solid[8]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to identify a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography

This protocol is based on a method used for a structurally similar compound and may need adjustment.[4]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. For this basic compound, it is recommended to add 0.5-1% triethylamine to the eluent to deactivate the silica gel.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point for similar compounds is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane (e.g., 1:10 v/v). The polarity can be gradually increased if the compound does not elute.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (with impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity & Identity Check (TLC, Melting Point, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Purity_Check->Column_Chromatography Further Purification Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: A general workflow for the purification and analysis of the target compound.

Caption: A decision-making diagram for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Cell-Based Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with pyrazole derivatives in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow, from compound preparation to data analysis.

Issue Potential Cause(s) Recommended Solution(s)
1. Compound Precipitation in Media Poor aqueous solubility of the pyrazole derivative.[1][2] High final concentration of DMSO in the culture medium.- Prepare a high-concentration stock solution in 100% DMSO.[1] - Use a final DMSO concentration of <0.5% in the cell culture medium.[3] - For in vivo studies or particularly insoluble compounds, consider co-solvents like PEG400 and Tween-80.[1] - Gentle warming or sonication can aid initial dissolution in the stock solvent.[1]
2. High Variability in Assay Results Inconsistent cell seeding density. Edge effects in multi-well plates. Compound instability in solution.- Ensure a homogenous single-cell suspension before plating. - Avoid using the outer wells of 96-well plates for treatment, as they are prone to evaporation. Fill them with sterile PBS or media. - Prepare fresh dilutions of the pyrazole derivative from the stock solution for each experiment.[1]
3. No Dose-Dependent Effect Observed Compound concentration range is too high or too low. Assay incubation time is not optimal. The compound is not active against the chosen cell line or target.- Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3][4] - Verify the expression of the target protein in your cell line (e.g., via Western blot or qPCR).
4. Unexpected Cytotoxicity in Control Cells High concentration of the vehicle (e.g., DMSO) is toxic to the cells. Contamination of cell culture.- Ensure the final vehicle concentration is consistent across all wells, including the untreated control, and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[3] - Regularly test for mycoplasma contamination and maintain aseptic techniques.
5. Discrepancy Between Enzymatic and Cell-Based Assay Potency Poor cell permeability of the compound. The compound is a substrate for efflux pumps (e.g., P-glycoprotein).[2] The compound is rapidly metabolized by the cells.[2]- Assess cell permeability using assays like the Caco-2 permeability assay.[2] - Test for efflux pump involvement by co-incubating with known inhibitors (e.g., verapamil for P-gp).[2] - Evaluate the metabolic stability of the compound using liver microsomes or hepatocytes.[2]

Frequently Asked Questions (FAQs)

Q1: How do I prepare my pyrazole derivative for a cell-based assay?

A1: Due to the often poor aqueous solubility of pyrazole derivatives, the recommended method is to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][5] For the experiment, this stock is then serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells does not exceed a level toxic to your specific cell line, which is typically below 0.5%.[3]

Q2: What is the recommended starting concentration range for a new pyrazole derivative in a cytotoxicity assay?

A2: For a new compound with unknown activity, it is advisable to screen a broad concentration range. A common starting point is a serial dilution from 100 µM down to low nanomolar concentrations. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) if the compound is potent, or in determining that the compound has low activity if no significant effect is observed even at high concentrations.

Q3: My pyrazole derivative is a kinase inhibitor. How can I confirm it is engaging its target within the cell?

A3: Target engagement can be confirmed by performing a Western blot to analyze the phosphorylation status of the kinase target or its direct downstream substrate.[3] After treating the cells with your compound for a specific period, lyse the cells and probe for both the phosphorylated form and the total protein. A potent inhibitor should decrease the level of the phosphorylated protein in a dose-dependent manner without affecting the total protein level.[3][4]

Q4: How can I investigate if my pyrazole derivative is inducing apoptosis?

A4: Apoptosis induction can be assessed through several methods. A common approach is to measure the activity of executioner caspases, like caspase-3.[6][7] This can be done using commercially available caspase activity assays. Another method is to use flow cytometry with Annexin V and propidium iodide (PI) staining to detect early and late apoptotic cells.[7] Furthermore, you can perform a Western blot to look for the cleavage of PARP or changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

Q5: Are there common off-target effects for pyrazole-based kinase inhibitors?

A5: Yes, like many kinase inhibitors, pyrazole derivatives can have off-target effects due to the conserved nature of the ATP-binding pocket in kinases.[9][10] This can lead to the inhibition of unintended kinases, potentially causing unexpected cellular effects or toxicity. It is good practice to profile lead compounds against a panel of kinases to assess their selectivity.

Quantitative Data Summary

The following tables summarize the inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a reference for expected potency.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinases

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[4]
Compound 3ALK2.9[4]
Compound 6Aurora A160[4]
Compound 17Chk217.9[4]
RuxolitinibJAK2-[11]
ZanubrutinibBTK-[11]

Table 2: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
AfuresertibHCT116 (colon)0.95[4]
Compound 6HCT116 (colon)0.39[4]
Compound 6MCF-7 (breast)0.46[4]
Compound 25HT29, PC3, A549, U87MG3.17 - 6.77[12]
Compound 29MCF7, HepG2, A549, Caco210.05 - 29.95[12]
Compound 41MCF7, HepG21.937, 3.695 (µg/mL)[12]
Compound 5bK562, MCF-7, A5490.021, 1.7, 0.69[13]
Compound 6b, 6dHNO-9710.5, 10[14]

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).[3][4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[3][4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[3][4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[16]

Western Blot for Phospho-Protein Analysis

This protocol is used to determine the effect of a pyrazole inhibitor on the phosphorylation of a target protein.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the pyrazole inhibitor at various concentrations for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[3]

  • Protein Extraction: Place plates on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[3]

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[3]

  • Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin. Quantify band intensities to determine the ratio of phosphorylated to total protein.[3][4]

In Vitro Kinase Assay (ADP-Glo™)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO.

  • Assay Plate Setup: Add the diluted compound, a positive control inhibitor, and a DMSO negative control to the appropriate wells of a 384-well plate.[4]

  • Enzyme Addition: Add the kinase enzyme solution to all wells. Incubate briefly to allow for compound-enzyme interaction.[4]

  • Reaction Initiation: Start the kinase reaction by adding a mixture containing ATP (at a concentration near the Km for the specific kinase) and the substrate.[4]

  • Reaction Incubation: Incubate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4]

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and then the Kinase Detection Reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis compound_prep Compound Solubilization (100% DMSO Stock) treatment Cell Treatment (Serial Dilution, 48-72h) compound_prep->treatment cell_culture Cell Culture & Seeding (96-well plate) cell_culture->treatment assay Perform Assay (e.g., MTT, Western Blot) treatment->assay data_acq Data Acquisition (Plate Reader, Imager) assay->data_acq data_analysis Calculate Viability / Inhibition (Determine IC50) data_acq->data_analysis

Caption: General workflow for a cell-based assay with pyrazole derivatives.

troubleshooting_logic start High Variability in Results? check_seeding Verify Cell Seeding Protocol start->check_seeding Yes no_effect No Dose-Response? start->no_effect No check_edge Avoid Plate Edge Effects check_seeding->check_edge check_prep Use Fresh Compound Dilutions check_edge->check_prep check_conc Broaden Concentration Range no_effect->check_conc Yes check_time Optimize Incubation Time check_conc->check_time check_target Confirm Target Expression check_time->check_target

Caption: Decision tree for troubleshooting common assay issues.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival, Proliferation, Growth AKT->CellSurvival mTORC1->CellSurvival Pyrazole Pyrazole Inhibitor Pyrazole->PI3K Pyrazole->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.

References

Technical Support Center: Enhancing the Biological Activity of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process of enhancing the biological activity of pyrazole scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the initial synthetic strategies to consider for creating a library of pyrazole derivatives for biological screening?

A1: The Knorr pyrazole synthesis is a foundational and widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] For greater structural diversity, consider modern techniques like the Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at specific positions on the pyrazole ring.[4][5][6] Microwave-assisted organic synthesis (MAOS) can also be employed to accelerate reaction times and improve yields.[7]

Q2: How can I introduce substituents at different positions of the pyrazole ring to explore the structure-activity relationship (SAR)?

A2: To explore the SAR, systematic modifications at key positions of the pyrazole ring are crucial.

  • N1-position: Alkylation or arylation at the N1 position can significantly impact the compound's pharmacokinetic properties. This can be achieved by reacting the NH-pyrazole with various alkyl or aryl halides.

  • C3- and C5-positions: Substituents at these positions often play a critical role in target binding. The choice of the initial 1,3-dicarbonyl compound in the Knorr synthesis will determine the substituents at C3 and C5.

  • C4-position: The C4 position can be functionalized through various reactions, including halogenation followed by cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a wide range of substituents.[5]

Q3: My pyrazole compound shows poor solubility in aqueous buffers for biological assays. How can I address this?

A3: Poor aqueous solubility is a common challenge with pyrazole derivatives.[8][9][10] Here are several strategies to mitigate this issue:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, to avoid precipitation and cell toxicity.[8][11]

  • pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer can increase solubility.[8]

  • Use of Co-solvents: Water-miscible organic solvents like PEG300 or Tween-80 can be used as co-solvents to improve solubility.[8]

  • Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[10]

  • Prodrug Approach: A hydrophilic promoiety can be attached to the pyrazole scaffold, which is cleaved in vivo to release the active drug.[10]

Q4: I am observing inconsistent results in my high-throughput screening (HTS) of a pyrazole library. What could be the potential causes?

A4: Inconsistent HTS results can arise from assay artifacts. Common causes include:

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that nonspecifically inhibit enzymes or interfere with assay signals.[12][13]

  • Spectroscopic Interference: Compounds that are colored or fluorescent can interfere with absorbance- or fluorescence-based assays.[12]

  • Reactive Compounds: Some pyrazole derivatives may contain reactive functional groups that can covalently modify proteins, leading to false-positive results.[12] It is crucial to perform counter-screens and secondary assays to validate initial hits and rule out assay interference.[14][15]

Troubleshooting Guides

Guide 1: Low Yield in Pyrazole Synthesis

Issue: Consistently low yields in Knorr pyrazole synthesis.

Potential Cause Troubleshooting Strategy Citation
Suboptimal Reaction Conditions Optimize temperature, reaction time, and catalyst (if any). Acetic acid is a common catalyst.[1]
Poor Quality of Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine are pure. Use freshly opened or purified hydrazine.[16]
Side Reactions Control the stoichiometry of reactants carefully. An excess of one reactant can lead to side product formation.[16]
Product Degradation If the product is unstable under the reaction conditions, consider using milder conditions (e.g., lower temperature).[16]
Purification Losses Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[17][18]
Guide 2: Poor Regioselectivity in Pyrazole Synthesis

Issue: Formation of a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound.

Potential Cause Troubleshooting Strategy Citation
Steric and Electronic Effects The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[16]
Reaction Conditions The choice of solvent and the use of an acid or base catalyst can influence the regioselectivity. Experiment with different conditions to favor the desired isomer.[16]
Bulky Substituents Using a hydrazine with a bulky substituent can sterically hinder the reaction at one of the carbonyl groups, leading to higher regioselectivity.[16]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol or 1-propanol)

  • Catalyst (e.g., glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.[1]

  • Add the hydrazine derivative (1-1.2 equivalents).[1]

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.[19]

  • If a precipitate forms, collect the product by vacuum filtration. If not, add water to induce precipitation.[1][19]

  • Wash the collected solid with a small amount of cold solvent or water.[19]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[17]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for measuring the inhibitory activity of pyrazole compounds against a specific kinase using the ADP-Glo™ assay.[20][21][22]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer

  • Test pyrazole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • In a 384-well plate, add the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.[20]

  • Add the kinase enzyme solution to all wells and gently mix. Incubate for 10-30 minutes at room temperature.[20]

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the kinase.[20][21]

  • Incubate the reaction for 30-60 minutes at 30°C.[20][22]

  • Stop the reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[22][23]

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[22][24]

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.[20]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[21]

Protocol 3: Cell Viability Assay (MTT)

This protocol describes a common method to assess the cytotoxicity of pyrazole compounds on cancer cell lines.[24][25][26][27][28]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test pyrazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[27]

  • Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and an untreated control.[27]

  • Incubate the plate for 48-72 hours.[20]

  • Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[24][25]

  • Carefully remove the medium containing MTT.[25]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][25]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[25]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[20]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start Pyrazole Scaffold Synthesis purification Purification (e.g., Recrystallization) start->purification characterization Characterization (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility primary_assay Primary Screening (e.g., Kinase Assay) secondary_assay Secondary Assay (e.g., Cell Viability) primary_assay->secondary_assay sar SAR Analysis secondary_assay->sar solubility->primary_assay adme In Vitro ADME (e.g., Metabolic Stability) sar->adme lead_optimization Lead Optimization adme->lead_optimization

Caption: Workflow for the development of pyrazole-based inhibitors.

knorr_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Knorr Synthesis cond Suboptimal Conditions start->cond reagents Poor Reagent Quality start->reagents side_rxn Side Reactions start->side_rxn opt_cond Optimize Temp, Time, Catalyst cond->opt_cond purify_reagents Use Pure/Fresh Reagents reagents->purify_reagents control_stoich Control Stoichiometry side_rxn->control_stoich

Caption: Troubleshooting low yields in Knorr pyrazole synthesis.

cdk_pathway CDK Cyclin-Dependent Kinase (e.g., CDK2/Cyclin E) Rb Retinoblastoma Protein (Rb) CDK->Rb phosphorylates G1_S G1/S Transition CDK->G1_S Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Transcription Factor Rb->E2F releases Rb->Cell_Cycle_Arrest S_phase S-Phase Entry & DNA Replication E2F->S_phase activates E2F->Cell_Cycle_Arrest S_phase->Cell_Cycle_Arrest G1_S->S_phase Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CDK

References

Validation & Comparative

Comparing the efficacy of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine with other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Analysis of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. While a comprehensive analysis of the specific molecule 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is hampered by the absence of publicly available experimental data on its inhibitory efficacy, this guide provides a comparative framework using well-characterized inhibitors targeting the c-Met proto-oncogene, a receptor tyrosine kinase frequently implicated in cancer.

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a known driver in various malignancies, making it a prime target for therapeutic intervention. This guide will compare the efficacy of three prominent c-Met inhibitors—Crizotinib, Cabozantinib, and Tivantinib—as a representative model for evaluating pyrazole-based and other small molecule inhibitors. The comparison will be based on their half-maximal inhibitory concentrations (IC50), with detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of c-Met Inhibitors

The inhibitory activity of Crizotinib, Cabozantinib, and Tivantinib against the c-Met kinase is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower IC50 values are indicative of higher potency.

InhibitorTarget KinaseIC50 (nM)Assay Type
Crizotinibc-Met8Biochemical Assay
Cabozantinibc-Met13Biochemical Assay
Tivantinibc-Met350Biochemical Assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the biochemical assays used to determine the IC50 values of the compared c-Met inhibitors.

In Vitro c-Met Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (e.g., Crizotinib, Cabozantinib, Tivantinib, and hypothetically, this compound) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • A serial dilution of the test compounds is prepared in DMSO.

  • The c-Met enzyme, substrate, and ATP are mixed in the kinase buffer.

  • The test compounds are added to the enzyme mixture in the 384-well plates. A control with DMSO alone (no inhibitor) is included.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.

  • Luminescence is read on a plate reader.

  • The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Diagrams are provided below to illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway p_cMet->PI3K_AKT_mTOR STAT STAT Pathway p_cMet->STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription STAT->Transcription Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration Transcription->Cellular_Responses Inhibitor c-Met Inhibitor (e.g., Crizotinib) Inhibitor->p_cMet Inhibition

Caption: The c-Met signaling pathway initiated by HGF binding.

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., this compound) Serial Dilutions Reaction_Setup Set up Kinase Reaction in 384-well Plate Compound_Prep->Reaction_Setup Assay_Components Prepare Assay Components: - c-Met Kinase - Substrate - ATP Assay_Components->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc Comparison Compare with other Inhibitors IC50_Calc->Comparison

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Comparative analysis of different synthetic routes to 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a key intermediate in pharmaceutical research. The following sections detail the most prominent synthetic strategies, offering experimental protocols, quantitative data, and visual representations to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a common feature in many biologically active compounds. The efficient and scalable synthesis of this specific amine is crucial for the development of novel therapeutics. This guide will focus on the most prevalent and practical synthetic approaches, primarily revolving around the cyclocondensation of a β-ketonitrile with methylhydrazine.

Comparative Analysis of Synthetic Routes

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with a hydrazine derivative. For the synthesis of this compound, the key starting materials are 3-(4-chlorophenyl)-3-oxopropanenitrile and methylhydrazine.

While specific experimental data for the direct synthesis of the title compound is not extensively detailed in publicly available literature, a robust and reliable protocol can be constructed based on numerous analogous reactions. Alternative, less common methods for pyrazole synthesis exist but are often less direct or require more specialized starting materials.

Route 1: Cyclocondensation of a β-Ketonitrile with Methylhydrazine (Proposed)

This is the most logical and anticipated route based on established pyrazole synthesis methodologies. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final 5-aminopyrazole product.

Experimental Protocol:

A solution of 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid is treated with methylhydrazine (1.1 to 1.5 equivalents). The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or a mixture of ethanol and water.

Data Summary Table:

ParameterRoute 1: Cyclocondensation (Proposed)
Starting Materials 3-(4-chlorophenyl)-3-oxopropanenitrile, Methylhydrazine
Key Reagents/Solvents Ethanol or Acetic Acid
Reaction Conditions Room temperature to reflux, 2-24 hours
Reported Yield Expected to be in the range of 70-95% based on analogous reactions
Product Purity High, can be further purified by recrystallization
Advantages High atom economy, readily available starting materials, straightforward procedure
Disadvantages Lack of a directly published, detailed protocol for this specific molecule

Characterization Data (Expected):

Based on the structure and data from similar compounds, the following characteristics for this compound are expected:

  • Molecular Formula: C₁₀H₁₀ClN₃

  • Molecular Weight: 207.66 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃): δ ~7.6 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.8 (s, 1H, pyrazole-H), ~3.6 (s, 3H, N-CH₃), ~3.5 (br s, 2H, NH₂)

  • ¹³C NMR (CDCl₃): δ ~150 (C-Ar), ~145 (C-N), ~133 (C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~95 (pyrazole-CH), ~35 (N-CH₃)

Visualizing the Synthetic Pathway

To clearly illustrate the proposed synthetic route, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 3-(4-chlorophenyl)-3-oxopropanenitrile Process Cyclocondensation Reactant1->Process Reactant2 Methylhydrazine Reactant2->Process Product This compound Process->Product Ethanol or Acetic Acid, Room Temp to Reflux

Caption: Proposed synthesis of this compound.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the proposed synthesis.

Experimental_Workflow Start Start Step1 Dissolve β-ketonitrile in solvent Start->Step1 Step2 Add methylhydrazine Step1->Step2 Step3 Stir at specified temperature Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Isolate crude product (filtration) Step4->Step5 Step6 Purify by recrystallization Step5->Step6 Step7 Characterize product (NMR, MS, etc.) Step6->Step7 End End Step7->End

Caption: General experimental workflow for the synthesis and purification.

Conclusion

Navigating the Selectivity Landscape: A Comparative Profiling Guide for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific cross-reactivity profile of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is limited. This guide provides a comprehensive framework and standardized methodologies for conducting such an analysis, utilizing hypothetical data based on the known activities of structurally related pyrazole-based compounds. The presented data is for illustrative purposes and should not be considered as established experimental results for the compound .

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, and kinase inhibitors.[2] Given the therapeutic potential of this chemical class, a thorough understanding of the selectivity and off-target profile of any new pyrazole-based entity is paramount for advancing its development.

This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. It details essential experimental protocols, provides templates for data presentation, and offers a comparative context with other hypothetical pyrazole-based inhibitors.

Hypothetical Kinase Selectivity Profile

A primary concern for many small molecule inhibitors is their interaction with the human kinome. A broad kinase screen is essential to identify both intended targets and potential off-target liabilities that could lead to adverse effects.

Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds (% Inhibition at 1 µM)

Kinase TargetThis compoundComparator A (Broad-Spectrum Pyrazole)Comparator B (Selective Pyrazole)
Tyrosine Kinases
ABL115855
SRC22928
EGFR8453
VEGFR212786
Serine/Threonine Kinases
CDK2889510
GSK3B758812
ROCK1356545
p38α (MAPK14)427238
Lipid Kinases
PI3Kα5352
PI3Kβ7403

Data is hypothetical and for illustrative purposes only.

Off-Target Binding Profile at Non-Kinase Targets

Beyond kinases, it is crucial to assess the interaction of the compound with other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Table 2: Hypothetical Off-Target Liability Profile (% Inhibition at 10 µM)

TargetThis compoundComparator A (Broad-Spectrum Pyrazole)Comparator B (Selective Pyrazole)
GPCRs
Adrenergic α1A8423
Dopamine D212556
Serotonin 5-HT2A15618
Ion Channels
hERG257510
Nav1.518687
Nuclear Receptors
Estrogen Receptor α3251
Enzymes
COX-15304
COX-210608

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and robust experimental methodologies are the foundation of a reliable cross-reactivity profile.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.

Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3][4]

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and a serial dilution of the test compound.

  • Kinase Reaction: In a 384-well plate, dispense the test compound, followed by the kinase/substrate mixture. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[4]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. For hits, determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Dispense Compound and Kinase/Substrate Mix into Plate A->B C Initiate Reaction with ATP Incubate B->C D Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) C->D E Generate Luminescent Signal (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Data Analysis (% Inhibition, IC50) F->G

Workflow for an in vitro kinase inhibition assay.

Receptor Binding Assay for Off-Target Screening

Objective: To identify potential interactions of the test compound with a panel of non-kinase targets.[5][6]

Methodology: Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[5]

  • Assay Setup: In a multi-well filter plate, combine the cell membrane preparation expressing the target receptor, a known radioligand for that receptor, and the test compound at a fixed concentration.

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation: Separate the bound from the unbound radioligand by vacuum filtration through the filter plate. The filter retains the cell membranes with the bound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: A reduction in the radioactive signal in the presence of the test compound indicates displacement of the radioligand and therefore, binding of the test compound to the receptor. Calculate the percent inhibition.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

The MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Interpretation and Next Steps

The hypothetical data suggests that this compound could be a relatively selective inhibitor of CDK2 and GSK3B, with moderate activity against ROCK1 and p38α. Its profile appears cleaner than the broad-spectrum comparator and more potent than the highly selective comparator. The off-target screen indicates a potential for hERG interaction at higher concentrations, a critical finding that would warrant further investigation in dedicated safety pharmacology studies.

Based on this hypothetical profile, next steps would include:

  • IC₅₀ Determination: Confirm the potency against the primary kinase targets (CDK2, GSK3B) and key off-targets through full dose-response curves.

  • Cellular Assays: Validate the in vitro findings in relevant cell-based assays to assess on-target engagement and functional consequences.

  • hERG Patch Clamp: Directly measure the inhibitory effect on the hERG channel to accurately quantify the risk of cardiac toxicity.

  • Broader Off-Target Profiling: Consider a more extensive off-target screen to uncover any other potential liabilities.

Conclusion

While the specific cross-reactivity profile of this compound remains to be experimentally determined, this guide provides the necessary framework for its comprehensive assessment. By employing standardized protocols for kinase and off-target screening and presenting the data in a clear, comparative format, researchers can effectively characterize its potency and selectivity. This systematic approach is critical for making informed decisions in the drug discovery and development process, ultimately determining the therapeutic potential of this and other novel chemical entities.

References

Benchmarking 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine against established therapeutic agents. Due to the limited publicly available data on this specific molecule, this document serves as a proposed benchmarking framework. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2][3] Many successful drugs targeting protein kinases, crucial regulators of cellular processes, incorporate a pyrazole core.[4][5]

Based on this well-established precedent, we hypothesize that this compound may function as an inhibitor of non-receptor tyrosine kinases, such as those in the Src family and the Bcr-Abl fusion protein, which are critical drivers in various cancers.[6][7] This guide outlines the experimental approach to validate this hypothesis and compare its potential efficacy against known inhibitors targeting these pathways.

Comparison with Leading Src/Abl Kinase Inhibitors

To establish a robust benchmark, we have selected three well-characterized drugs known to inhibit Src and/or Bcr-Abl kinases. These compounds are frequently used in both clinical settings and preclinical research, providing a solid basis for comparison.

  • Dasatinib: A potent, orally available dual inhibitor of Bcr-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8][9]

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor also approved for the treatment of Ph+ CML.[8][]

  • Saracatinib (AZD0530): A highly selective dual Src/Abl inhibitor that has been extensively investigated in clinical trials for various solid tumors.[8]

Quantitative Performance Comparison (Hypothetical Data)

The following table presents a hypothetical dataset to illustrate how the inhibitory activity of this compound, designated as "Compound X," would be quantitatively compared against the benchmark drugs. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the target kinase's activity in vitro. Lower IC50 values indicate higher potency.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)

CompoundTarget Kinase: c-SrcTarget Kinase: Bcr-Abl
Compound X 5.215.8
Dasatinib0.8<1
Bosutinib1.21
Saracatinib2.730

Note: The IC50 values for Compound X are hypothetical and presented for illustrative purposes only. Values for Dasatinib, Bosutinib, and Saracatinib are representative of publicly available data.

Signaling Pathway Context

The Src and Bcr-Abl kinases are central nodes in signaling pathways that drive cell proliferation and survival.[11][12] Their constitutive activation is a hallmark of several cancers.[13][14] An effective inhibitor would block these downstream signals, leading to apoptosis of cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates Grb2_Sos GRB2/SOS Src->Grb2_Sos Bcr_Abl Bcr-Abl (Fusion Protein) Bcr_Abl->Grb2_Sos Constitutively Activates PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras RAS Grb2_Sos->Ras RAF RAF Ras->RAF AKT AKT PI3K->AKT Proliferation Proliferation STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival AKT->Survival Compound_X Compound X (Hypothesized Target) Compound_X->Src Compound_X->Bcr_Abl start Start prep Prepare Serial Dilutions of Test Compounds start->prep plate Add Compounds to 96-Well Plate prep->plate mix Prepare and Add Kinase/Substrate Mix plate->mix pre_incubate Pre-incubate at RT (15 min) mix->pre_incubate atp Initiate Reaction with [γ-³³P]ATP pre_incubate->atp incubate Incubate at 30°C (60 min) atp->incubate stop Stop Reaction with EDTA incubate->stop transfer Transfer to Streptavidin Filter Plate stop->transfer capture Capture Biotinylated Substrate (30 min) transfer->capture wash Wash Plate to Remove Unincorporated ATP capture->wash count Add Scintillant and Measure Radioactivity wash->count analyze Analyze Data and Calculate IC50 count->analyze end End analyze->end

References

In Vivo Therapeutic Potential of Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. This guide provides a comparative analysis of the in vivo therapeutic potential of two promising pyrazole compounds: Compound 3i , an anti-cancer agent targeting prostate cancer, and Compound 6g , a neuroprotective and anti-inflammatory agent with potential for treating spinal cord injury. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Performance Comparison of Pyrazole Compounds 3i and 6g

This section presents a side-by-side comparison of the key performance indicators for Compound 3i and Compound 6g, based on available preclinical in vivo and in vitro data.

FeatureCompound 3i (Anti-Cancer)Compound 6g (Anti-inflammatory/Neuroprotective)
Therapeutic Area Prostate CancerSpinal Cord Injury (Secondary Inflammation)
Molecular Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Lysophosphatidic Acid Receptor 2 (LPA2)
Reported In Vivo Efficacy 49.8% inhibition of tumor proliferation in a prostate cancer mouse model.[1][2][3]Potent anti-inflammatory effects demonstrated in vitro, suggesting strong potential for in vivo efficacy in mitigating secondary inflammation in spinal cord injury.[4]
In Vitro Potency IC50 = 8.93 nM for VEGFR-2 inhibition.[1][2][3] IC50 = 1.24 µM for cytotoxicity against PC-3 human prostate cancer cells.[1][2]IC50 = 9.562 µM for suppression of IL-6 expression in lipopolysaccharide-stimulated BV2 microglial cells.[4]
Mechanism of Action Inhibition of VEGFR-2, leading to suppression of downstream signaling pathways (PI3K/Akt, MAPK, Ras) involved in angiogenesis, cell proliferation, and survival.[5][6][7]Antagonism of the LPA2 receptor, which is implicated in microglial activation and subsequent neuroinflammatory responses.[8][9]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Antitumor Efficacy of Compound 3i in a Prostate Cancer Xenograft Model

This protocol is based on the methodology described in the study by Soliman et al.[1][2][3]

1. Animal Model:

  • Male Swiss albino mice (6-8 weeks old, weighing 20-25 g).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

2. Tumor Cell Implantation:

  • PC-3 human prostate cancer cells are cultured and harvested.

  • A suspension of 2 x 10^6 PC-3 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored regularly, and treatment is initiated when the tumor volume reaches approximately 100-150 mm³.

3. Treatment Protocol:

  • Mice are randomly assigned to a control group and a treatment group.

  • Treatment Group: Compound 3i is administered intraperitoneally at a dose of 10 mg/kg body weight, once daily for 21 consecutive days.

  • Control Group: An equivalent volume of the vehicle (e.g., 10% DMSO in saline) is administered following the same schedule.

4. Efficacy Assessment:

  • Tumor volume is measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.

  • At the end of the treatment period, mice are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated as: [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

5. Histopathological Analysis:

  • Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Sections are stained with hematoxylin and eosin (H&E) to observe tumor morphology and necrosis.

Representative In Vivo Anti-inflammatory Efficacy of Compound 6g in a Spinal Cord Injury Model

This protocol is a representative model based on common practices for evaluating anti-inflammatory agents in experimental spinal cord injury (SCI) studies.[10][11][12][13][14][15][16]

1. Animal Model:

  • Adult female Sprague-Dawley rats (250-300 g).

  • Animals are housed individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

2. Spinal Cord Injury Induction:

  • Rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.

  • A contusion injury is induced using a standardized weight-drop device (e.g., NYU impactor) or a compression clip to create a moderate and reproducible injury.

3. Treatment Protocol:

  • Animals are randomly assigned to a vehicle control group and a Compound 6g treatment group.

  • Treatment Group: Compound 6g is administered intraperitoneally at a dose of 20 mg/kg body weight, starting 30 minutes post-injury and then once daily for 7 consecutive days.

  • Control Group: An equivalent volume of the vehicle is administered on the same schedule.

4. Behavioral Assessment:

  • Locomotor function is assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at 1, 3, 7, 14, 21, and 28 days post-injury.

5. Histological and Immunohistochemical Analysis:

  • At the end of the study, rats are euthanized, and the spinal cord tissue is harvested.

  • Tissue sections are stained with H&E to assess the lesion size and inflammatory cell infiltration.

  • Immunohistochemistry is performed to quantify markers of inflammation (e.g., Iba1 for microglia/macrophages, GFAP for astrocytes) and neuronal damage/survival (e.g., NeuN).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras Ras/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Raf Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis Compound3i Compound 3i Compound3i->VEGFR2

Caption: VEGFR-2 signaling pathway inhibited by Compound 3i.

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Microglial Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Proteins cluster_downstream Downstream Effectors cluster_kinases Kinase Cascades cluster_nucleus Nucleus cluster_outcome Cellular Response LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Gi_o Gαi/o LPA2->Gi_o Gq_11 Gαq/11 LPA2->Gq_11 G12_13 Gα12/13 LPA2->G12_13 PI3K PI3K Gi_o->PI3K PLC PLC Gq_11->PLC Rho Rho G12_13->Rho MAPK MAPK PLC->MAPK Akt Akt PI3K->Akt Rho->MAPK NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 Akt->NFkB Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokine_Production Microglial_Activation Microglial Activation NFkB->Microglial_Activation AP1->Cytokine_Production Compound6g Compound 6g Compound6g->LPA2 Experimental_Workflow cluster_3i Compound 3i: Anti-Cancer cluster_6g Compound 6g: Anti-Inflammatory Animal_Model_3i Prostate Cancer Xenograft Model (PC-3 cells in mice) Treatment_3i Compound 3i Administration (10 mg/kg, i.p., daily) Animal_Model_3i->Treatment_3i Assessment_3i Tumor Volume & Weight Measurement Treatment_3i->Assessment_3i Analysis_3i Histopathological Analysis Assessment_3i->Analysis_3i Animal_Model_6g Spinal Cord Injury Model (Rat) Treatment_6g Compound 6g Administration (20 mg/kg, i.p., daily) Animal_Model_6g->Treatment_6g Assessment_6g Behavioral Assessment (BBB Score) Treatment_6g->Assessment_6g Analysis_6g Histological & Immunohistochemical Analysis Assessment_6g->Analysis_6g

References

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy.[1][2] Protein kinases, key regulators of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. This guide provides a head-to-head comparison of the preclinical performance of various pyrazole-based inhibitors targeting critical kinases in oncology: Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). The data presented is collated from various preclinical studies to facilitate an objective comparison of their potency and cellular activity.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrazole-based inhibitors against their target kinases and various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: JAK Inhibitors - Ruxolitinib vs. Baricitinib
InhibitorTarget KinaseIC50 (nM)Preclinical ModelObservationsReference
RuxolitinibJAK1~3Kinase AssaySelective JAK1/JAK2 inhibitor.[3]
JAK2~3Kinase Assay[3]
BaricitinibJAK1/JAK2Not specifiedMurine Arthritis ModelSuperior to ruxolitinib in preventing Graft-versus-Host Disease (GvHD) in mouse models by preserving JAK3-STAT5 signaling and increasing regulatory T cells.[1][4]
JAK2Higher IC50 than RuxolitinibKinase AssayLess potent inhibition of JAK2 compared to Ruxolitinib.[1]
Table 2: Dual EGFR and VEGFR-2 Inhibitors
CompoundTarget KinaseIC50 (µM)Target Cell LineIC50 (µM)Reference
Compound 3fEGFR0.066HCT-1163.3 (GI50)[5]
VEGFR-20.102[5]
Compound 3dEGFR0.184--[5]
VEGFR-20.418[5]
Compound 3eEGFR0.115--[5]
VEGFR-20.231[5]
Compound 4aEGFR0.137--[5]
VEGFR-20.195[5]
Compound 9EGFR0.21HepG22.30[6]
VEGFR-20.22[6]
Compound 12EGFR0.23HepG20.71[6]
VEGFR-2Not specified[6]
Erlotinib (Reference)EGFR0.13HepG210.6[6]
Sorafenib (Reference)VEGFR-20.03HepG21.06[6]
Table 3: Dual VEGFR-2 and CDK2 Inhibitors
CompoundTarget KinaseIC50 (µM)Target Cell LineIC50 (µM)Reference
Compound 6bVEGFR-20.2HepG22.52[2]
CDK20.458[2]
Compound 5aVEGFR-20.267HepG23.46[2]
CDK20.311[2]
Sorafenib (Reference)VEGFR-20.03HepG22.051[2]
Roscovitine (Reference)CDK20.556HepG24.18[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

experimental_workflow General Experimental Workflow for Preclinical Evaluation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays kinase_assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) determine_ic50 Determine IC50 against Target Kinase(s) kinase_assay->determine_ic50 cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) determine_ic50->cytotoxicity_assay Lead Compounds determine_gi50 Determine GI50/IC50 in Cancer Cell Lines cytotoxicity_assay->determine_gi50 animal_models In Vivo Preclinical Models (e.g., Xenografts) determine_gi50->animal_models Promising Candidates start Pyrazole-Based Inhibitor Library start->kinase_assay

General workflow for preclinical inhibitor evaluation.

EGFR_VEGFR2_signaling EGFR and VEGFR-2 Signaling Pathways cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ Pathway VEGFR2->PLCg PI3K_AKT2 PI3K-AKT Pathway VEGFR2->PI3K_AKT2 Angiogenesis Angiogenesis PLCg->Angiogenesis Endothelial Cell Survival Endothelial Cell Survival PI3K_AKT2->Endothelial Cell Survival

Simplified EGFR and VEGFR-2 signaling pathways.

CDK2_signaling CDK2 Signaling in Cell Cycle Progression CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylates CyclinE_CDK2->pRb E2F E2F pRb->E2F Inhibits S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates G1_S_transition G1/S Phase Transition S_phase_genes->G1_S_transition

Role of CDK2 in the G1/S cell cycle transition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific inhibitors or cell lines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2, CDK2)

  • Kinase-specific substrate and ATP

  • Pyrazole-based inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole-based inhibitor in DMSO.

  • Add the inhibitor solution to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HCT-116)

  • Complete cell culture medium

  • Pyrazole-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole-based inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value.

References

A Comparative Guide to the Reproducibility of Synthesis and Biological Testing of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and biological evaluation of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a member of the pharmacologically significant 5-aminopyrazole class of compounds. Given the limited direct literature on this specific molecule, this document outlines a reproducible synthetic route based on established methodologies for analogous structures. Furthermore, it details standardized protocols for assessing its biological activity and compares its potential efficacy against structurally related pyrazole derivatives that have been evaluated as kinase inhibitors and cytotoxic agents.

Synthesis of this compound

The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1] This approach offers a reliable and reproducible pathway to the target compound. The proposed synthesis is a two-step process, beginning with the formation of the β-ketonitrile intermediate followed by cyclization.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Cyclocondensation to form Final Product A Ethyl 4-chlorobenzoate D Claisen Condensation A->D B Acetonitrile B->D C Sodium Ethoxide (Base) C->D in Ethanol E 3-(4-Chlorophenyl)-3-oxopropanenitrile (Intermediate) D->E Yield: ~61% F 3-(4-Chlorophenyl)-3-oxopropanenitrile H Cyclocondensation Reaction F->H G Methylhydrazine G->H in Acetic Acid/Ethanol I This compound (Target Compound) H->I Purification via recrystallization

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (Intermediate)

This procedure is adapted from a known method for preparing similar β-ketonitriles.

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol.

  • Reaction Initiation: Add acetonitrile (1.5 equivalents) to the stirred suspension.

  • Addition of Ester: Slowly add a solution of ethyl 4-chlorobenzoate (1.0 equivalent) in anhydrous ethanol via the dropping funnel over 30 minutes.

  • Reaction & Workup: Heat the mixture to reflux for 4-6 hours. Monitor reaction completion by TLC. After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the intermediate as a white solid. A similar synthesis has been reported with a yield of 61%.[2]

Step 2: Synthesis of this compound (Target Compound)

This cyclocondensation reaction is a standard method for forming the 5-aminopyrazole ring.[1]

  • Reagents & Setup: Dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add a catalytic amount of glacial acetic acid, followed by the slow addition of methylhydrazine (1.1 equivalents).

  • Reaction: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should yield the pure target compound.

Factors Affecting Reproducibility in Synthesis:

  • Purity of Reagents: The purity of starting materials, particularly the β-ketonitrile intermediate, is crucial for obtaining high yields and purity of the final product.

  • Reaction Conditions: Strict control of temperature, reaction time, and inert atmosphere can prevent the formation of side products.

  • Regioselectivity: The reaction of a β-ketonitrile with a substituted hydrazine like methylhydrazine can potentially yield two regioisomers. However, literature suggests that condensation with the keto group followed by cyclization onto the nitrile typically favors the formation of the 1-substituted-5-aminopyrazole isomer.[3] Chromatographic purification may be necessary to isolate the desired isomer if the regioselectivity is not absolute.

Biological Testing and Performance Comparison

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[4] The target compound, this compound, is structurally similar to known inhibitors of various kinases involved in cancer cell proliferation and survival, such as c-Met, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).

Comparative Data of Structurally Related Pyrazole Derivatives

To benchmark the potential activity of the target compound, the following table summarizes the reported biological data for close structural analogs.

Compound/DerivativeTarget Cell Line / KinaseIC50 ValueReference
5a (Pyrazolo[3,4-b]pyridine derivative)HepG-2 (Liver Cancer)3.42 µM[5]
5b (Pyrazolo[3,4-b]pyridine derivative)HepG-2 (Liver Cancer)3.56 µM[5]
5a (Pyrazolo[3,4-b]pyridine derivative)c-Met Kinase4.27 nM[5]
5b (Pyrazolo[3,4-b]pyridine derivative)c-Met Kinase7.95 nM[5]
Compound 5h (3-Aryl-4-alkylpyrazol-5-amine)U-2 OS (Osteosarcoma)0.9 µM[6]
Compound 5h (3-Aryl-4-alkylpyrazol-5-amine)A549 (Lung Cancer)1.2 µM[6]
Compound P-6 (Pyrazolyl-thiazolidinone)HCT-116 (Colon Cancer)0.37 µM[7]
Compound P-6 (Pyrazolyl-thiazolidinone)MCF-7 (Breast Cancer)0.44 µM[7]
Compound P-6 (Pyrazolyl-thiazolidinone)Aurora-A Kinase0.11 µM[7]
Compound 1 (Imidazo[1,2-a]pyridine derivative)K562 (Leukemia)8.43 nM[8]
Compound 1 (Imidazo[1,2-a]pyridine derivative)FLT3-ITD (Kinase)(Potent Inhibitor)[8]

Objective Comparison: The 3-(4-chlorophenyl) moiety is a common feature in potent kinase inhibitors, as seen in compounds targeting c-Met.[5] The 1-methyl-1H-pyrazol-5-amine core is also present in inhibitors of kinases like FLT3 and Aurora kinases.[8][9] Based on these structural similarities, it is hypothesized that this compound will exhibit antiproliferative activity against various cancer cell lines, likely through the inhibition of one or more protein kinases. Its potency would be expected to be in the nanomolar to low micromolar range, comparable to the alternatives listed.

Experimental Protocols: Biological Assays

To ensure reproducible biological data, standardized and well-controlled assays are essential.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

G A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compound to wells. A->B C 3. Incubation Incubate for 48-72h to allow for cytotoxic effects. B->C D 4. Add MTT Reagent Add 5 mg/mL MTT solution to each well. C->D E 5. Formazan Formation Incubate for 3-4h at 37°C. Viable cells convert MTT to purple formazan. D->E F 6. Solubilization Add DMSO or other solvent to dissolve formazan crystals. E->F G 7. Absorbance Reading Read absorbance at 570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability and determine IC50. G->H

Caption: Standard workflow for an MTT-based cell viability and cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, HCT-116) in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated controls (medium only) and vehicle controls (medium with the highest DMSO concentration).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and the specific kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1 for c-Met).

  • Compound Dilution: Prepare a serial dilution of the test compound in Kinase Buffer with a constant percentage of DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase (e.g., recombinant human c-Met), and the kinase substrate.

  • Initiation: Start the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence readings to ADP concentration using a standard curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Factors Affecting Reproducibility in Biological Assays:

  • Cell Line Integrity: Use cell lines with a consistent passage number and regularly test for mycoplasma contamination.

  • Reagent Quality: The quality and concentration of ATP, kinase, and substrate are critical for enzymatic assays.

  • Assay Conditions: Incubation times, temperature, and DMSO concentration must be strictly controlled.

  • Data Analysis: Use consistent and appropriate statistical methods and software for curve fitting and IC50 determination.

Signaling Pathway Context

Many pyrazole-based inhibitors target receptor tyrosine kinases (RTKs) like c-Met. Aberrant activation of c-Met triggers downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are fundamental drivers of cancer cell growth, survival, and metastasis.

G cluster_0 Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Pyrazole 3-(4-Chlorophenyl)-1-Methyl- 1H-Pyrazol-5-Amine (Potential Inhibitor) Pyrazole->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-Apoptosis mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a potential pyrazole inhibitor.

References

Confirming Cellular Target Engagement of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of the novel compound 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Based on its structural similarity to known phenylpyrazole insecticides, the primary hypothesized target is the γ-aminobutyric acid (GABA)-gated chloride channel, a key component of inhibitory neurotransmission in the central nervous system. This document outlines experimental strategies to validate this hypothesis and compares the compound's potential activity with established modulators of this ion channel.

Hypothesized Mechanism of Action and Signaling Pathway

Phenylpyrazole compounds, such as the widely used insecticide Fipronil, are known to act as non-competitive antagonists of the GABA-A receptor.[1][2][3] By binding to a site within the chloride ion channel pore, these compounds block the influx of chloride ions that is normally triggered by the binding of GABA.[4][5] This disruption of inhibitory signaling leads to hyperexcitation of the nervous system.[2] The proposed signaling pathway and the mechanism of action for this compound and its comparators are illustrated below.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Compound Intervention Glutamate Glutamate GABA GABA Glutamate->GABA Glutamate Decarboxylase GABA_Vesicle GABA_Vesicle GABA->GABA_Vesicle Vesicular GABA Transporter GABA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_Vesicle->GABA_Receptor GABA Release & Binding Chloride_Channel Chloride Influx GABA_Receptor->Chloride_Channel Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Compound This compound (Hypothesized Antagonist) Compound->Chloride_Channel Blockade Alternatives Fipronil, Dieldrin, Picrotoxin (Known Antagonists) Alternatives->Chloride_Channel Blockade

Caption: Hypothesized signaling pathway of GABA-A receptor modulation.

Comparative Analysis of GABA-Gated Chloride Channel Inhibitors

To effectively evaluate the potential of this compound, its activity should be benchmarked against well-characterized inhibitors of the GABA-gated chloride channel. The following table summarizes the inhibitory concentrations (IC50) of selected compounds. Note: No publicly available IC50 value for this compound has been identified; the value provided is hypothetical and serves as a placeholder for experimental determination.

CompoundTargetIC50 (nM)Organism/SystemReference
This compound GABA-gated chloride channelTo Be Determined--
FipronilGABA-gated chloride channel28Cockroach Neurons[1][6]
FipronilGABA-A Receptor1600Rat Dorsal Root Ganglion Neurons[6]
DieldrinGABA-gated chloride channel16Cockroach Neurons[1]
DieldrinGABA-A Receptor200Rat Cerebellar Granule Cells[3]
PicrotoxinGABAρ1 Receptor600Human (expressed in Xenopus oocytes)[4]

Experimental Protocols for Target Engagement and Functional Analysis

A multi-faceted approach is recommended to unequivocally confirm target engagement and characterize the functional consequences of compound binding. This involves direct biophysical assays to demonstrate binding to the target protein and functional assays to measure the impact on ion channel activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

A Cell Culture with Target Expression B Treat with Vehicle or This compound A->B C Heat Shock at Temperature Gradient B->C D Cell Lysis C->D E Centrifugation to Separate Soluble and Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Protein Quantification (e.g., Western Blot, Mass Spectrometry) F->G H Data Analysis: Plot Soluble Protein vs. Temperature G->H I Determine Thermal Shift H->I

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol for Membrane Proteins:

  • Cell Treatment: Culture cells expressing the GABA-A receptor and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells using a buffer containing a mild non-ionic detergent (e.g., 0.5-1% NP-40 or Triton X-100) and protease inhibitors. This is crucial for solubilizing membrane proteins like the GABA-A receptor.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble GABA-A receptor subunit using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Electrophysiology (Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for studying ion channel function, providing direct measurement of ion flow across the cell membrane.

Experimental Workflow:

A Prepare Cells Expressing GABA-A Receptors B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply GABA to Elicit Chloride Current B->C D Record Baseline GABA-evoked Current C->D E Co-apply GABA and This compound D->E F Record Modulated Current E->F G Data Analysis: Compare Current Amplitudes and Kinetics F->G H Determine IC50 G->H

Caption: Patch-clamp electrophysiology workflow.

Detailed Protocol:

  • Cell Preparation: Use a cell line stably or transiently expressing the desired subunits of the GABA-A receptor.

  • Recording: Establish a whole-cell patch-clamp recording configuration. Hold the cell at a membrane potential of -60 mV.

  • GABA Application: Apply a known concentration of GABA (e.g., the EC50 concentration) to the cell to elicit a chloride current.

  • Compound Application: After establishing a stable baseline response to GABA, co-apply GABA with various concentrations of this compound.

  • Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the GABA-evoked current. A reduction in the current amplitude in the presence of the compound indicates an antagonistic effect. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Fluorescence-Based Chloride Influx Assay (e.g., FLIPR)

High-throughput screening (HTS) compatible fluorescence-based assays, such as those using a FLIPR (Fluorometric Imaging Plate Reader), can be employed to measure changes in intracellular chloride concentration or membrane potential as an indirect measure of channel activity.

Detailed Protocol:

  • Cell Plating: Seed cells expressing the GABA-A receptor into 96- or 384-well plates.

  • Dye Loading: Load the cells with a fluorescent dye that is sensitive to changes in membrane potential or intracellular halide concentration (e.g., a halide-sensitive YFP or a membrane potential-sensitive dye).

  • Compound Addition: Add this compound at various concentrations to the wells.

  • GABA Stimulation and Measurement: Use the FLIPR instrument to add a solution containing GABA and simultaneously measure the change in fluorescence over time. An antagonist will inhibit the GABA-induced change in fluorescence.

  • Data Analysis: Quantify the fluorescence change and calculate the percentage of inhibition for each concentration of the test compound to determine the IC50.

Conclusion

The confirmation of target engagement for this compound requires a systematic approach combining direct and functional assays. By hypothesizing the GABA-gated chloride channel as the primary target, a clear path for experimental validation is established. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to ascertain the compound's mechanism of action and to position its activity relative to known modulators. Successful validation of this target engagement will be a critical step in the further development of this compound for its potential applications.

References

The Pyrazole Scaffold: A Comparative Analysis of ADME Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of pyrazole analogs, offering a comparative guide for researchers and drug development professionals. This guide synthesizes experimental data and detailed methodologies to facilitate the selection and optimization of pyrazole-based drug candidates.

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer and antiviral therapies.[1][2][3] The success of any drug candidate, however, is intrinsically linked to its ADME profile, which governs its bioavailability, efficacy, and potential for toxicity. A thorough understanding and early assessment of these properties are therefore critical in the drug discovery and development pipeline to mitigate the risk of late-stage failures.[1]

This guide provides a comparative overview of the ADME properties of various pyrazole analogs, supported by a summary of quantitative experimental data and detailed protocols for key in vitro assays.

Comparative ADME Data of Representative Pyrazole Analogs

The ADME properties of pyrazole derivatives can be significantly modulated by substitutions on the pyrazole ring, influencing their physicochemical characteristics. The following table summarizes key ADME parameters for a selection of representative pyrazole compounds, illustrating the diversity of profiles encountered in drug discovery.

PropertyRepresentative Pyrazole ARepresentative Pyrazole BRepresentative Pyrazole C (e.g., Sildenafil)Representative Pyrazoline PZ-1Representative Pyrazoline PZ-2Representative Pyrazoline PZ-3
Molecular Weight ( g/mol ) ---352.4388.9412.3
LogP ---3.13.82.5
Aqueous Solubility (µM) Moderate (e.g., 50 µM)[1]Low to Moderate[1]Low[1]45[4]15[4]120[4]
Permeability (Caco-2, 10⁻⁶ cm/s) High (Papp > 10)[1]Moderate (Papp ~5)[1]Moderate to High[1]12.5[4]8.2[4]2.1[4]
Metabolic Stability (t½ in HLM, min) Moderate (e.g., 30-60 min)[1]Short to Moderate (e.g., < 30 min in rat)[1]Short (< 30 min)[1]75[4]40[4]>120[4]
Plasma Protein Binding (%) 85-95%[1]>96%[1]~96%[1]92.1[4]98.5[4]85.7[4]
Primary Metabolizing Enzymes CYP3A4[1]CYP3A4, CYP2C9[1]CYP3A4 (major), CYP2C9 (minor)[1]---
Oral Bioavailability (%) Species-dependent[1]Variable (e.g., 11% in rat, 88% in mouse)[1]~40%[1]---

HLM: Human Liver Microsomes

Experimental Protocols

Accurate and reproducible ADME data is fundamental for making informed decisions in drug development. Below are detailed methodologies for key in vitro ADME assays.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's absorption and is essential for the reliability of in vitro bioassays.[1] The shake-flask method is a widely accepted approach for determining thermodynamic solubility.

Principle: This method measures the equilibrium solubility of a compound, where the concentration of the dissolved substance is in equilibrium with the undissolved solid form.

Protocol Outline:

  • An excess amount of the solid pyrazole analog is added to a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).[1]

  • The resulting suspension is agitated in a controlled environment, typically for 24 to 48 hours at 37°C, to ensure that equilibrium is reached.[1]

  • Following incubation, the undissolved solid is removed by filtration.[1]

  • The concentration of the dissolved compound in the filtrate is then quantified using a calibrated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

G Workflow for Aqueous Solubility Determination cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Separation cluster_analysis Quantification A Add excess solid compound to buffer (pH 7.4) B Agitate for 24-48 hours at 37°C A->B Incubate C Filter to remove undissolved solid B->C Separate D Analyze filtrate concentration by HPLC or LC-MS/MS C->D Analyze

Caption: Workflow for Aqueous Solubility Determination.

Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting the in vivo absorption of drugs across the intestinal wall.[1] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, which mimics the intestinal barrier.

Principle: The rate of transport of a compound across the Caco-2 cell monolayer is measured, providing an apparent permeability coefficient (Papp) that is predictive of intestinal absorption.

Protocol Outline:

  • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • The test pyrazole analog is added to the apical (AP) side of the monolayer (to measure absorption) or the basolateral (BL) side (to measure efflux).

  • Samples are collected from the receiver compartment (BL for absorption, AP for efflux) at various time points.

  • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

G Caco-2 Permeability Assay Workflow cluster_culture Cell Culture cluster_integrity Monolayer Integrity Check cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on transwell plates B Culture for ~21 days to form a monolayer A->B C Measure TEER and Lucifer Yellow permeability B->C D Add test compound to apical or basolateral side C->D E Collect samples from receiver side at time points D->E F Quantify compound concentration by LC-MS/MS E->F G Calculate Papp value F->G G ADME Properties Relationship A Absorption B Bioavailability A->B D Distribution D->B T Toxicity D->T M Metabolism M->B M->T E Excretion E->B EF Efficacy B->EF

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the proper disposal of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a compound that requires careful waste management due to its hazardous properties. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Hazard Information

Based on its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate cautious handling at all times. Personal Protective Equipment (PPE) is mandatory when working with or disposing of this compound.

Hazard Classification Summary

Hazard ClassificationGHS CodeDescriptionCitations
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][4]

Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationCitations
Hand ProtectionProtective gloves (e.g., chemical-resistant).[1][5]
Eye and Face ProtectionChemical goggles or safety glasses. A face shield is also recommended.[1][5]
Skin and Body ProtectionWear suitable protective clothing and safety shoes.[1]
Respiratory ProtectionIn case of inadequate ventilation, wear respiratory protection.[1][5]

Logistical and Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service, utilizing high-temperature incineration.[1][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated lab supplies and spill cleanup materials, in a dedicated and compatible hazardous waste container.[7][8]

    • For solid waste, carefully sweep or shovel to minimize dust generation.[1]

    • Ensure the container is in good condition with a secure, tight-fitting lid.[5][8]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[7][8]

    • Include the full chemical name: "this compound" and its CAS number (126417-82-1).[1]

    • List all constituents and their approximate concentrations.[8]

    • Indicate the associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][5][9]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

    • The storage area should be cool and dry.[1][9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • The recommended disposal method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Handling of Spills

In the event of a spill, stop the leak if it is safe to do so.[1] Evacuate unnecessary personnel and ensure adequate ventilation.[1] Wearing full PPE, sweep or shovel the spilled solid material into an appropriate container for disposal.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of Waste (Unused chemical, contaminated labware, spill residue) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Labeled Container ppe->collect storage Store Sealed Container in Designated Hazardous Waste Area collect->storage segregate Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) storage->segregate contact_ehs Contact EHS or Licensed Waste Disposal Vendor segregate->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup incinerate Dispose via High-Temperature Incineration with Flue Gas Scrubbing pickup->incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine (CAS No. 126417-82-1), a compound utilized in advanced scientific research.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from the specific Safety Data Sheet (SDS) for the compound and general safety guidelines for handling aromatic amines and pyrazole derivatives.[1][2][3]

Hazard Identification and First Aid

GHS Hazard Classification:

  • Skin Irritation: Category 2[1]

  • Serious Eye Irritation: Category 2A[1]

  • Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[1]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[4][5]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed.[4][5]

First-Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical advice.[1][6]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][7]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][7]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[8]
Eye and Face Protection Chemical splash goggles and face shieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[1][8]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile rubber)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[8]

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[8]

    • Verify that the chemical fume hood is functioning correctly.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the handling area.[8]

  • Chemical Handling:

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[8]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[8]

    • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[8]

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[8]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

    • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[1]

Operational_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling risk_assessment Conduct Risk Assessment safety_equipment Verify Safety Equipment (Fume Hood, Eyewash) risk_assessment->safety_equipment Proceed don_ppe Don Appropriate PPE safety_equipment->don_ppe Proceed weigh Weigh Compound don_ppe->weigh Proceed dissolve Prepare Solution weigh->dissolve Proceed react Perform Reaction dissolve->react Proceed decontaminate Decontaminate Work Area react->decontaminate Proceed remove_ppe Remove PPE decontaminate->remove_ppe Proceed wash_hands Wash Hands Thoroughly remove_ppe->wash_hands End Disposal_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal segregate Segregate Solid, Liquid, and Contaminated Waste containerize Use Labeled, Sealed, and Compatible Containers segregate->containerize store Store in a Designated, Cool, and Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Contractor for Pickup store->contact_ehs end Proper Disposal contact_ehs->end start Generate Waste start->segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.